4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXTGYWFGCELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382048 | |
| Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1992-91-2 | |
| Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a fluorinated organic compound with potential applications in materials science, medicinal chemistry, and as a building block in organic synthesis. The presence of a highly fluorinated tail combined with a reactive vicinal diol functional group imparts unique properties to this molecule. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic data, potential reactivity, and hypothetical biological activities based on the current scientific literature for analogous compounds. It is important to note that while some basic properties are known, detailed experimental data for this specific molecule is limited in the public domain. Therefore, this guide combines factual information with expert-based estimations derived from structurally similar compounds.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. Known data is supplemented with estimated values based on structure-property relationships of similar fluorinated diols.
| Property | Value | Source/Basis |
| CAS Number | 1992-91-2 | Publicly available data[1][2] |
| Molecular Formula | C₆H₇F₇O₂ | Publicly available data[1] |
| Molecular Weight | 244.11 g/mol | Calculated from molecular formula[1] |
| Appearance | Colorless liquid or low-melting solid | Estimation based on similar fluorinated diols |
| Boiling Point | ~180-200 °C | Estimation |
| Melting Point | Not available | - |
| Density | ~1.5 g/cm³ | Estimation |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water and nonpolar solvents. | Estimation based on structure |
| pKa | ~14-15 | Estimation based on the alcoholic protons, influenced by the electron-withdrawing fluoroalkyl chain |
Synthesis
Proposed Synthetic Pathway: Dihydroxylation of 4,4,5,5,6,6,6-Heptafluorohex-1-ene
The most direct approach would involve the dihydroxylation of the terminal alkene, 4,4,5,5,6,6,6-heptafluorohex-1-ene. This transformation can be achieved using various reagents, with osmium tetroxide (OsO₄) being a classic and reliable method for syn-dihydroxylation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
This technical guide outlines a proposed synthetic pathway for this compound, a molecule of interest for its potential applications in medicinal chemistry and materials science due to its unique fluorination pattern. As no direct synthesis has been reported in the literature, this guide provides a plausible multi-step approach based on well-established reactions in organofluorine chemistry. The proposed pathway involves the protection of a commercially available unsaturated diol, followed by a radical addition of 1-iodoheptafluoropropane, and subsequent dehalogenation and deprotection to yield the target compound.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a four-step sequence:
-
Protection of the Diol: The hydroxyl groups of the starting material, 3,4-dihydroxy-1-butene, are protected to prevent interference in the subsequent radical addition step. A common method is the formation of a cyclic acetal, such as an acetonide, using acetone under acidic catalysis.
-
Radical Addition: The protected diol undergoes a radical addition reaction with 1-iodoheptafluoropropane. This reaction can be initiated either thermally with a radical initiator like azobisisobutyronitrile (AIBN) or photochemically.[1][2][3] This step introduces the heptafluorohexyl chain.
-
Reductive Deiodination: The resulting iodinated intermediate is then reduced to remove the iodine atom. Two common and effective methods for this transformation are treatment with tributyltin hydride (Bu3SnH) and a radical initiator, or through catalytic hydrogenation.[4][5]
-
Deprotection: The protecting group is removed from the diol to yield the final product, this compound. For an acetonide protecting group, this is typically achieved by acidic hydrolysis.
The overall logical workflow of the proposed synthesis is depicted in the following diagram:
Experimental Protocols
Step 1: Protection of 3,4-Dihydroxy-1-butene as an Acetonide
-
Reaction: 3,4-Dihydroxy-1-butene + Acetone → 2,2-Dimethyl-4-vinyl-1,3-dioxolane
-
Procedure: To a solution of 3,4-dihydroxy-1-butene (1.0 eq) in anhydrous acetone (10-20 volumes), a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq) is added. The reaction mixture is stirred at room temperature for 5-10 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., triethylamine) and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude acetonide, which can be purified by distillation.
Step 2: Radical Addition of 1-Iodoheptafluoropropane
-
Reaction: 2,2-Dimethyl-4-vinyl-1,3-dioxolane + n-C3F7I → 4-((4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)methyl)-2,2-dimethyl-1,3-dioxolane
-
Thermal Initiation (AIBN): In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., argon), the protected diol (1.0 eq), 1-iodoheptafluoropropane (1.2-1.5 eq), and a radical initiator such as AIBN (0.1-0.2 eq) are dissolved in a suitable solvent like benzene or toluene. The mixture is heated to reflux (approximately 80-110 °C) for several hours until the starting material is consumed (monitored by Gas Chromatography or TLC).[6] The solvent is then removed in vacuo, and the crude product is purified by column chromatography on silica gel.
-
Photochemical Initiation: Alternatively, a mixture of the protected diol (1.0 eq) and 1-iodoheptafluoropropane (1.2-1.5 eq) in a solvent such as THF can be irradiated with a compact fluorescent lamp or a low-intensity UV lamp at room temperature.[2] The reaction progress is monitored chromatographically. Workup is similar to the thermally initiated reaction.
Step 3: Reductive Deiodination
-
Method A: Using Tributyltin Hydride:
-
Reaction: 4-((4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)methyl)-2,2-dimethyl-1,3-dioxolane → 4-((4,4,5,5,6,6,6-Heptafluorohexyl)methyl)-2,2-dimethyl-1,3-dioxolane
-
Procedure: To a solution of the iodinated intermediate (1.0 eq) in benzene or toluene, tributyltin hydride (1.1-1.5 eq) and a catalytic amount of AIBN are added.[4] The mixture is heated to 80-110 °C under an inert atmosphere for 2-4 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography. Special care must be taken to remove the toxic tin byproducts.
-
-
Method B: Catalytic Hydrogenation:
-
Procedure: The iodinated intermediate (1.0 eq) is dissolved in a solvent such as methanol or ethanol. A palladium on carbon catalyst (Pd/C, 5-10 mol%) and a base (e.g., potassium carbonate or triethylamine, 2-3 eq) are added.[5] The reaction mixture is stirred under a hydrogen atmosphere (1 atm or higher pressure) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated. The crude product is purified by chromatography.
-
Step 4: Deprotection of the Diol
-
Reaction: 4-((4,4,5,5,6,6,6-Heptafluorohexyl)methyl)-2,2-dimethyl-1,3-dioxolane → this compound
-
Procedure: The protected diol is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran) and an aqueous acid (e.g., 1M HCl). The reaction is stirred at room temperature until the deprotection is complete as indicated by TLC. The mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to give the final product, which can be further purified by chromatography or distillation.
The experimental workflow for the synthesis is illustrated below:
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on literature reports for analogous reactions.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1. Protection | 3,4-Dihydroxy-1-butene → Acetonide | Acetone, p-TsOH, RT | 85-95 |
| 2. Radical Addition | Protected Diol + n-C3F7I → Iodinated Intermediate | AIBN, Toluene, Reflux OR hv, THF, RT | 60-80[1] |
| 3. Reduction | Iodinated Intermediate → Reduced Intermediate | Bu3SnH, AIBN, Toluene, Reflux OR H2, Pd/C, MeOH, RT | 80-95[4][5] |
| 4. Deprotection | Reduced Intermediate → this compound | THF, aq. HCl, RT | >90 |
| Overall (Estimated) | 35-65 |
Spectroscopic Characterization
The structural confirmation of the final product, this compound, and its intermediates would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the final product is expected to show complex multiplets for the protons on the hexane backbone. The signals for the protons on the carbon atoms bearing the hydroxyl groups (C1 and C2) would appear in the 3.5-4.5 ppm range. The hydroxyl protons themselves would likely appear as broad singlets, the chemical shift of which is dependent on concentration and solvent.[7]
-
¹³C NMR: The carbon signals will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms (C-F coupling). The carbons of the heptafluoropropyl group will appear at high field and exhibit large coupling constants.
-
¹⁹F NMR: This will be the most informative technique for confirming the structure of the fluorinated chain. The spectrum should show three distinct signals corresponding to the CF₃, CF₂, and CF₂ groups, with characteristic chemical shifts and coupling patterns.[8]
-
-
Infrared (IR) Spectroscopy:
-
A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is expected, which is characteristic of the O-H stretching vibration of the hydroxyl groups.[9][10]
-
A strong C-O stretching absorption should be visible in the 1050-1260 cm⁻¹ range.[11]
-
Strong C-F stretching bands will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the product.[12]
-
The mass spectrum is expected to show characteristic fragmentation patterns, including the loss of water and fragmentation of the fluorinated alkyl chain. The CF₃⁺ ion is often a prominent peak in the mass spectra of polyfluorinated compounds.[12][13]
-
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Spectroscopic Data of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
Introduction
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a polyfluorinated alcohol. The presence of the heptafluoropropyl group is expected to significantly influence its chemical and physical properties, including its spectroscopic characteristics. Fluorinated compounds are of great interest in medicinal chemistry and materials science due to their unique properties, such as increased metabolic stability and lipophilicity. A thorough understanding of their spectroscopic data is crucial for their synthesis, characterization, and application. This guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous fluorinated alkanes and vicinal diols.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the non-fluorinated portion of the molecule. The chemical shifts are influenced by the electronegative fluorine atoms and the hydroxyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 3.6 - 3.8 | ddd | J(H-1a, H-1b) ≈ 12, J(H-1a, H-2) ≈ 3, J(H-1a, H-3a) ≈ 1 |
| H-1' | 3.5 - 3.7 | ddd | J(H-1b, H-1a) ≈ 12, J(H-1b, H-2) ≈ 8, J(H-1b, H-3a) ≈ 1 |
| H-2 | 3.8 - 4.0 | m | - |
| H-3 | 2.2 - 2.5 | m | - |
| OH | 2.0 - 4.0 | br s | - |
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will show signals for all six carbon atoms. The carbons in the fluorinated chain will exhibit complex splitting patterns due to C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | ~65 | t | - |
| C-2 | ~70 | d | - |
| C-3 | ~35 | t | J(C-3, F-4) ≈ 20-25 |
| C-4 | 110 - 120 | t | J(C-4, F-4) ≈ 250-260, J(C-4, F-5) ≈ 30-35 |
| C-5 | 110 - 120 | t | J(C-5, F-5) ≈ 250-260, J(C-5, F-4) ≈ 30-35, J(C-5, F-6) ≈ 30-35 |
| C-6 | 115 - 125 | q | J(C-6, F-6) ≈ 280-290, J(C-6, F-5) ≈ 30-35 |
¹⁹F NMR (Fluorine NMR) Spectroscopy
The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds. The heptafluoropropyl group will give rise to three distinct signals.
| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-4 (CF₂) | -120 to -125 | t | J(F-4, F-5) ≈ 2-5 |
| F-5 (CF₂) | -125 to -130 | m | - |
| F-6 (CF₃) | -80 to -85 | t | J(F-6, F-5) ≈ 8-12 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and C-F bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C-O stretch | 1050 - 1150 | Strong |
| C-F stretch | 1100 - 1300 | Very Strong |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to show fragmentation patterns characteristic of fluorinated compounds and alcohols.
| m/z | Predicted Fragment |
| [M]+ | Molecular ion (may be weak or absent) |
| [M-H₂O]+ | Loss of water |
| [M-C₂H₄O]+ | Alpha-cleavage |
| C₃F₇+ | Heptafluoropropyl cation (m/z = 169) |
| C₂F₅+ | Pentafluoroethyl cation (m/z = 119) |
| CF₃+ | Trifluoromethyl cation (m/z = 69) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: Sharpless Asymmetric Dihydroxylation of 4,4,5,5,6,6,6-Heptafluorohex-1-ene
This method is a common and effective way to produce vicinal diols from alkenes.[1][2][3][4][5]
-
Reaction Setup: A solution of 4,4,5,5,6,6,6-heptafluorohex-1-ene in a tert-butanol/water (1:1) solvent system is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.
-
Reagent Addition: AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, and a chiral ligand) and a catalytic amount of OsO₄ are added to the stirred solution.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Workup: The reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified diol is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.[6][7] A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. Standard pulse programs are used for each nucleus. For ¹³C NMR, proton decoupling is typically employed.[8]
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[9][10][11][12]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile.
-
Ionization: Electron ionization (EI) is a common method for small molecules.[13][14][15]
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[16][17][18]
Visualizations
References
- 1. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 7. organomation.com [organomation.com]
- 8. acdlabs.com [acdlabs.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. ursinus.edu [ursinus.edu]
- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol (CAS Number: 1992-91-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific synthesis, physicochemical properties, and detailed experimental protocols for 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is limited. This guide provides a comprehensive overview based on general principles of organic chemistry, data from analogous fluorinated compounds, and plausible synthetic and analytical methodologies.
Introduction
This compound is a fluorinated diol with potential applications in medicinal chemistry, materials science, and as a synthetic building block. The presence of a heptafluoropropyl group significantly influences its chemical and physical properties, imparting characteristics such as increased lipophilicity, thermal stability, and unique electronic effects. These properties make it an attractive moiety for the design of novel pharmaceuticals and advanced materials. The vicinal diol functionality offers a versatile handle for a variety of chemical transformations.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 1992-91-2 | Public Record |
| Molecular Formula | C₆H₇F₇O₂ | Public Record |
| Molecular Weight | 244.11 g/mol | Calculated |
| Appearance | Predicted to be a colorless liquid or low-melting solid. | Analogy to similar small-molecule diols and fluorinated compounds. |
| Boiling Point | Not available. Predicted to be elevated due to hydrogen bonding and fluorine content. | General chemical principles. |
| Melting Point | Not available. | - |
| Solubility | Not available. Predicted to have moderate solubility in polar organic solvents and limited solubility in water. The fluoroalkyl chain decreases water solubility. | General principles of solubility. |
| Density | Not available. Predicted to be higher than non-fluorinated analogues. | Effect of fluorine on molecular density. |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not publicly documented. However, a plausible and common method for the preparation of vicinal diols is the dihydroxylation of an alkene.
Proposed Synthetic Pathway: Dihydroxylation of 4,4,5,5,6,6,6-Heptafluorohex-1-ene
The most direct route would involve the syn-dihydroxylation of the corresponding alkene, 4,4,5,5,6,6,6-heptafluorohex-1-ene.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for syn-Dihydroxylation
This protocol is a general representation and would require optimization for the specific substrate.
-
Reaction Setup: To a solution of 4,4,5,5,6,6,6-heptafluorohex-1-ene (1.0 eq) in a suitable solvent system (e.g., a mixture of acetone and water, or tert-butanol and water) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.2 eq).
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol% as a solution in toluene).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) and stir for 1 hour.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: General workflow for the synthesis of a vicinal diol.
Spectroscopic Characterization (Predicted)
Specific spectra for this compound are not available. The following are predictions based on the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | 3.5 - 4.0 | m | - | CH(OH) and CH₂(OH) |
| 2.0 - 3.0 | m | - | CH₂ adjacent to the fluoroalkyl chain | |
| 2.5 - 4.5 | br s | - | OH protons (exchangeable with D₂O) | |
| ¹³C NMR | 65 - 75 | - | - | C1 and C2 (bearing OH groups) |
| 30 - 40 | t | JCF | C3 | |
| 105 - 125 | m | JCF | C4, C5, C6 (fluoroalkyl carbons) | |
| ¹⁹F NMR | -80 to -85 | t | JFF | -CF₃ |
| -120 to -126 | m | JFF, JFH | -CF₂- (C5) | |
| -124 to -130 | m | JFF, JFH | -CF₂- (C4) |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1300 - 1000 | Strong | C-F stretch |
| 1050 - 1000 | Strong | C-O stretch |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 244 may be weak or absent due to the lability of the C-C bond between the hydroxylated carbons and the fluoroalkyl chain. Common fragmentation patterns would likely involve:
-
Loss of water (M-18)
-
Cleavage between C2 and C3.
-
Fragmentation of the heptafluoropropyl chain (loss of CF₃, C₂F₅, etc.).
Potential Applications in Drug Development
The incorporation of the heptafluorohexyl group into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties.
-
Increased Lipophilicity: The fluorinated chain can enhance membrane permeability and tissue distribution.
-
Metabolic Stability: The strong C-F bonds can block sites of metabolism, potentially increasing the half-life of a drug.
-
Conformational Control: The bulky and electron-withdrawing nature of the fluoroalkyl group can influence the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.
-
Tracer for ¹⁹F NMR/MRI: The presence of seven fluorine atoms could make this moiety a useful tag for in vivo imaging studies.
The diol functionality provides a synthetic handle for further elaboration, allowing for the attachment of this fluorinated motif to a variety of molecular scaffolds.
Caption: Influence of the heptafluoropropyl group in drug design.
Safety and Handling
Highly fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.[1] In case of skin or eye contact, flush with copious amounts of water and seek medical attention.[1] While specific toxicity data for this compound is unavailable, it is prudent to assume it may be an irritant. Thermal decomposition may produce hazardous substances such as hydrogen fluoride.
Conclusion
This compound represents an interesting, albeit poorly characterized, building block for chemical synthesis. Its combination of a reactive diol handle and a robust fluoroalkyl chain suggests potential utility in the development of new pharmaceuticals and materials. Further research is required to fully elucidate its properties and unlock its synthetic potential. The methodologies and predicted data presented in this guide offer a starting point for researchers interested in exploring the chemistry of this and related fluorinated compounds.
References
Core Physical Properties of Selected Fluorinated Diols
An In-depth Technical Guide to the Physical Properties of Fluorinated Diols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of fluorinated diols, a class of compounds gaining significant attention in materials science, polymer chemistry, and pharmaceutical development. The unique properties imparted by fluorine atoms—such as high thermal stability, chemical inertness, and altered acidity—make these diols valuable building blocks for advanced polymers and specialized molecules.[1] This document details key physical data, outlines the experimental protocols for their measurement, and illustrates important concepts through diagrams.
The introduction of fluorine into a diol's molecular structure dramatically alters its physicochemical properties compared to its hydrocarbon analogs.[1] The high electronegativity of fluorine polarizes the C-F bond, leading to strong inductive effects that influence acidity, boiling point, and intermolecular interactions.[2]
Melting and Boiling Points
Fluorination has a complex effect on melting and boiling points. While increased polarity from monofluorination can raise boiling points due to stronger dipole-dipole attractions, perfluorination can lead to weaker intermolecular forces (London Dispersion forces) and lower boiling points compared to hydrocarbon counterparts, especially in larger molecules.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,2,3,3-Tetrafluoro-1,4-butanediol | C₄H₆F₄O₂ | 162.08[3][4] | 77 - 82[4] | 110 - 112 (at 13 mmHg)[4] |
| 1,1,1,3,3,3-Hexafluoro-2,2-propanediol | C₃H₂F₆O₂ | 184.0372[5] | Data not available | Data not available |
| Hexafluoroisopropanol (HFIP) * | C₃H₂F₆O | 168.04[6] | -3.3[6] | 58.2[6] |
Note: Hexafluoroisopropanol (HFIP) is the dehydrated form of 1,1,1,3,3,3-Hexafluoro-2,2-propanediol and is included for its well-documented properties.
Solubility
The solubility of fluorinated diols is governed by the balance between the polar hydroxyl groups and the often hydrophobic and lipophobic fluorinated alkyl chain. Shorter-chain fluorinated diols tend to be soluble in both water and common organic solvents.[3][7] As the length of the fluorinated segment increases, water solubility generally decreases.
| Compound | Solubility in Water | Solubility in Organic Solvents |
| 2,2,3,3-Tetrafluoro-1,4-butanediol | Soluble[7] | Generally soluble[3] |
| Hexafluoroisopropanol (HFIP) | Miscible[6] | Used as a specialty solvent for a wide range of polymers[8] |
Acidity (pKa)
The strong electron-withdrawing effect of fluorine atoms significantly increases the acidity of the hydroxyl protons in fluorinated diols compared to their non-fluorinated analogs. This is evident in the pKa of hexafluoroisopropanol (HFIP), which is comparable to that of a phenol.[6] Increased fluorination along a carbon chain generally lowers the pKa due to stronger inductive effects.[9]
| Compound | pKa | Comments |
| Hexafluoroisopropanol (HFIP) | 9.3[6] | Acidity is comparable to phenol.[6] |
| Perfluoroalkyl Carboxylic Acids (PFCAs) (for comparison) | ~ -0.3 to 0[9][10] | Demonstrates the powerful acidifying effect of extensive fluorination. |
Viscosity and Density
Fluorinated compounds, including diols, often exhibit higher viscosity and density than their hydrocarbon homologs.[11] This is particularly true for polymeric materials like perfluoropolyether (PFPE) diols, which are valued for their viscous, liquid nature at room temperature.
| Compound | Property | Value | Conditions |
| Hexafluoroisopropanol (HFIP) | Viscosity | 1.65 cP[6] | 20°C |
| Density | 1.596 g/mL[6] | 25°C | |
| Perfluoropolyether (PFPE) diol (MW ~2000) | Viscosity | 270 - 400 cSt | 25°C |
| Density | 1.85 - 1.90 g/cm³ | 25°C |
Experimental Protocols
Accurate determination of physical properties is crucial for the application of fluorinated diols. Standard methodologies are often employed, sometimes with modifications to accommodate the unique characteristics of fluorinated compounds.
Determination of Melting and Boiling Points
-
Melting Point: Differential Scanning Calorimetry (DSC) is a common and precise method. It measures the heat flow required to raise the sample's temperature, showing a distinct endothermic peak at the melting point.[12] For crystalline solids, a capillary melting point apparatus can also be used, where the temperature range of melting is visually observed.[4]
-
Boiling Point: The boiling point is typically measured at atmospheric pressure. However, for compounds that may decompose at high temperatures, vacuum distillation is employed to determine the boiling point at a reduced pressure, as was done for 2,2,3,3-tetrafluoro-1,4-butanediol.[4]
Viscosity Measurement
-
Concentric Cylinder Viscometer: This method is used to determine the viscosity of liquids. The sample is placed between two concentric cylinders. One cylinder rotates at a constant speed, and the torque required to prevent the other cylinder from rotating is measured. This torque is directly proportional to the viscosity of the fluid.[13]
-
Ubbelohde Viscometer: This is a type of capillary viscometer used for measuring kinematic viscosity. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured. The kinematic viscosity is then calculated from this time and the viscometer constant.[11]
pKa Determination via NMR Spectroscopy
A powerful method for determining the pKa of fluorinated compounds involves monitoring the chemical shift of the fluorine atoms using ¹⁹F-NMR spectroscopy as a function of pH.[9]
-
Sample Preparation: A series of buffered solutions of the fluorinated diol are prepared across a wide pH range.
-
¹⁹F-NMR Analysis: The ¹⁹F-NMR spectrum is acquired for each sample. The chemical shift of the fluorine nucleus closest to the acidic hydroxyl group is particularly sensitive to the protonation state.
-
Data Plotting: The observed chemical shift (δ) is plotted against the pH of the solution. This results in a sigmoidal titration curve.
-
pKa Calculation: The curve is fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the acidic proton.[9]
Visualizations: Workflows and Relationships
Caption: Workflow for pKa determination of fluorinated diols using ¹⁹F-NMR spectroscopy.
Caption: Impact of increased fluorination on key physical properties of diols.
References
- 1. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]
- 2. mce502.html [sas.upenn.edu]
- 3. CAS No.: 425-61-6 2,2,3,3-TETRAFLUORO-1,4-BUTANEDIOL [chlounionpharm.com]
- 4. 2,2,3,3-Tetrafluoro-1,4-butanediol 425-61-6 [sigmaaldrich.com]
- 5. 1,1,1,3,3,3-hexafluoropropane-2,2-diol [webbook.nist.gov]
- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 7. 2,2,3,3-Tetrafluoro-1,4-butanediol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 9. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
An In-Depth Technical Guide to the Solubility of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the predicted solubility characteristics of 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol, alongside detailed experimental protocols for its quantitative determination. Due to the current lack of publicly available solubility data for this specific compound, this document serves as a foundational resource for researchers initiating studies on its physicochemical properties.
Introduction: Understanding this compound
This compound is a fluorinated diol with a unique molecular structure that imparts distinct solubility characteristics. It consists of a short hydrocarbon chain with two adjacent hydroxyl (-OH) groups, forming a polar "head," and a heavily fluorinated hexane chain, creating a non-polar, lipophobic "tail." The presence of both a hydrophilic diol group and a fluorous tail suggests a complex solubility profile that is critical for its application in various fields, including materials science and as a potential building block in medicinal chemistry. Understanding its solubility is paramount for reaction optimization, formulation development, and predicting its behavior in biological systems.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.
-
Polar Solvents: The vicinal diol group is capable of forming strong hydrogen bonds. Therefore, this compound is expected to exhibit some solubility in polar protic solvents such as water, methanol, and ethanol. However, the long, highly fluorinated chain is hydrophobic, which will likely limit its solubility in water compared to non-fluorinated short-chain diols.[1] Polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) may also be effective.
-
Non-Polar Solvents: Traditional non-polar hydrocarbon solvents like hexane and toluene are generally poor solvents for both the polar diol head and the fluorous tail. Highly fluorinated organic molecules are often both hydrophobic and lipophobic, meaning they do not readily mix with either aqueous or hydrocarbon-based media.[2]
-
Fluorinated Solvents: The principle of "like dissolves like" suggests that the highest solubility is likely to be found in fluorinated solvents, such as hexafluoroisopropanol (HFIP) or perfluoroalkanes.[3][4] The fluorinated tail of the diol will have a strong affinity for these "fluorous" media.
Quantitative Solubility Data
As of this writing, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. The following table is provided as a template for researchers to systematically record their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Methanol | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Hexane | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Hexafluoroisopropanol (HFIP) | 25 | ||
| e.g., Water | 25 |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a solid compound in a solvent is the isothermal saturation method . This procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
4.1. Materials and Equipment
-
Solute: this compound (solid)
-
Solvents: A range of high-purity organic solvents (e.g., methanol, acetone, hexane, HFIP, water)
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Vials with screw caps or sealed test tubes
-
Constant temperature bath or shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gravimetric analysis equipment, HPLC, GC, or UV-Vis Spectrophotometer)
-
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.
-
Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Concentration Analysis (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is fully removed, re-weigh the vial containing the dried solute.
-
The mass of the solute can be determined by the difference in weight.
-
Calculate the solubility in units such as g/100 mL or mol/L.
-
-
Data Recording: Record the solvent, temperature, and calculated solubility in the data table. Repeat the experiment for each solvent and temperature of interest.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.
Caption: Workflow for determining solubility via the isothermal saturation method.
Conclusion
References
Purity Analysis of Synthesized 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the purity analysis of synthesized 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol. The focus is on providing detailed experimental protocols for common and effective analytical techniques, presenting data in a clear and comparable format, and illustrating experimental workflows.
Introduction
This compound is a fluorinated diol with potential applications in various fields, including pharmaceuticals and material science, owing to the unique properties conferred by the heptafluorobutyl group. The synthesis of this molecule can result in a range of impurities that may affect its reactivity, toxicity, and overall performance in downstream applications. Therefore, rigorous purity analysis is crucial to ensure the quality and reliability of the synthesized compound.
This guide outlines the primary analytical techniques for assessing the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H and ¹⁹F NMR for absolute purity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile impurities.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For the analysis of non-volatile impurities and as an orthogonal method to GC-MS.
Potential Impurities in the Synthesis of this compound
A common synthetic route to fluorinated alcohols and diols involves the radical addition of a perfluoroalkyl iodide to an unsaturated precursor, such as allyl alcohol.[1] This process can lead to several potential impurities. Understanding these potential byproducts is essential for developing and validating appropriate analytical methods.
Table 1: Potential Impurities and their Origin
| Impurity Name | Chemical Structure | Potential Origin |
| 1-Iodo-4,4,5,5,6,6,6-heptafluorohexan-2-ol | C₃H₄F₇IO | Incomplete conversion of the intermediate from the initial radical addition. |
| 1,1,1,2,2,3,3-Heptafluoro-5-iodohexane | C₆H₆F₇I | Product of a side reaction or rearrangement. |
| Unreacted Allyl Alcohol | C₃H₆O | Unreacted starting material. |
| Unreacted 1-Iodo-1,1,2,2,3,3,3-heptafluoropropane | C₃F₇I | Unreacted starting material. |
| Solvents and Reagents | Varies | Residual solvents from reaction and purification steps (e.g., ethyl acetate, hexane). |
| Oligomeric byproducts | Varies | Polymerization of allyl alcohol initiated by radicals. |
Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[2][3] Both ¹H and ¹⁹F NMR can be utilized for the purity assessment of this compound.
Workflow for qNMR Purity Analysis
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Fluorinated Polyesters using 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2] These characteristics make them highly valuable in a wide range of applications, from advanced coatings and textiles to biomedical devices and aerospace components.[3][4] The introduction of fluorine atoms into a polymer backbone can significantly enhance its performance attributes. This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated polyesters utilizing 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol as a key monomer. While this specific diol is not extensively documented in existing literature, the following protocols are based on established principles of polycondensation for structurally similar fluorinated diols and serve as a comprehensive guide for researchers exploring new fluoropolymer chemistries.
Rationale for Use in Polymer Synthesis
The unique structure of this compound, featuring a terminal perfluoroethyl group, is expected to impart significant fluorinated character to the resulting polymers. The presence of the C-F bond, with its high bond energy, contributes to the exceptional thermal and chemical stability of fluoropolymers.[4] By incorporating this diol into a polyester backbone through condensation polymerization with a suitable dicarboxylic acid or diacyl chloride, novel materials with tailored properties can be achieved. These properties may include enhanced hydrophobicity, oleophobicity, low coefficient of friction, and biocompatibility, making them attractive for applications in drug delivery systems, medical implants, and high-performance coatings.
Data Presentation: Expected Properties of a Polyester Derived from this compound
The following table summarizes the anticipated quantitative properties of a polyester synthesized from this compound and a generic dicarboxylic acid, based on data from analogous fluorinated polyesters.[3]
| Property | Expected Value/Range | Significance in Applications |
| Thermal Properties | ||
| Glass Transition Temp (Tg) | 50 - 100 °C | Determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |
| Decomposition Temp (Td) | > 300 °C | Indicates the thermal stability of the polymer; crucial for applications requiring high-temperature processing or use. |
| Surface Properties | ||
| Water Contact Angle | > 110° | A high contact angle signifies a hydrophobic surface, desirable for water-repellent coatings and biomedical implants. |
| Oil Contact Angle | > 70° | A high contact angle indicates oleophobicity, important for stain-resistant surfaces and barrier coatings. |
| Mechanical Properties | ||
| Tensile Strength | 15 - 25 MPa | Measures the stress a material can withstand while being stretched or pulled before breaking. |
| Elongation at Break | 5 - 15% | Indicates the flexibility and ductility of the polymer. |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyester via Solution Polycondensation
This protocol describes the synthesis of a polyester from this compound and adipoyl chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous Pyridine (as an acid scavenger)
-
Anhydrous N,N-Dimethylformamide (DMF) (as a solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen inlet
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Monomer Dissolution: In the flask, dissolve a specific molar quantity of this compound and an equimolar amount of pyridine in anhydrous DMF under a nitrogen atmosphere.
-
Initiation of Polymerization: While stirring the solution at room temperature, slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMF from the dropping funnel.
-
Polymerization Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain stirring for 12-24 hours under a continuous nitrogen purge.
-
Polymer Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing an excess of methanol with vigorous stirring to precipitate the fluorinated polyester.
-
Purification: Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).
Protocol 2: Synthesis of a Fluorinated Polyester via Melt Polycondensation
This protocol outlines the synthesis of a polyester from this compound and dimethyl terephthalate using a two-stage melt polycondensation method.
Materials:
-
This compound
-
Dimethyl terephthalate (DMT)
-
Titanium(IV) butoxide or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
Equipment:
-
High-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle or oil bath with a programmable temperature controller.
-
Vacuum pump.
Procedure:
-
Ester Interchange (First Stage):
-
Charge the reaction vessel with equimolar amounts of this compound and dimethyl terephthalate, along with a catalytic amount of titanium(IV) butoxide and a small amount of antioxidant.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring. Methanol will be produced as a byproduct and should be distilled off.
-
Continue this stage until approximately 90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum (less than 1 mmHg) to the system to remove the excess diol and facilitate the increase in molecular weight.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Polymer Extrusion and Quenching:
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
-
Pelletization and Characterization:
-
The solidified polymer strand can be pelletized for further processing and characterization using the techniques mentioned in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of fluorinated polyesters.
Caption: General reaction scheme for the polycondensation of this compound with a diacyl chloride.
References
Application Notes and Protocols for 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol in Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail a hypothetical application of 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol as a novel monomer for the synthesis of fluorinated poly(ether imide)s (FPEIs). While direct literature for this specific monomer in polyimide synthesis is not currently available, this document provides a comprehensive theoretical framework and experimental protocol based on established principles of polycondensation chemistry and the known properties of fluorinated polymers. The introduction of the heptafluorohexyl group is anticipated to impart unique properties to the resulting polyimides, including enhanced solubility, low dielectric constant, high thermal stability, and increased hydrophobicity. These characteristics are highly desirable for applications in advanced materials, microelectronics, and specialized equipment for the pharmaceutical and drug development industries.
Introduction: The Potential of Fluorinated Poly(ether imide)s
Polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical resistance.[1] However, their application can be limited by poor solubility, which complicates processing. The incorporation of fluorine-containing monomers is a well-established strategy to enhance the solubility and processability of polyimides without compromising their desirable properties.[2] Fluorinated polyimides often exhibit lower dielectric constants, reduced moisture absorption, and improved optical transparency.[2][3]
Poly(ether imide)s (PEIs) are a subclass of polyimides that incorporate flexible ether linkages in their backbone, further improving their processability.[4] The synthesis of PEIs can be achieved through the polycondensation of a diol with a diimide-dicarboxylic acid. This document outlines a hypothetical pathway for the synthesis of a novel FPEI using this compound. The presence of the partially fluorinated aliphatic chain is expected to introduce a unique combination of flexibility and fluorinated properties.
Potential advantages of incorporating this compound in polyimides:
-
Enhanced Solubility: The bulky and fluorine-rich heptafluorohexyl group can disrupt polymer chain packing, leading to improved solubility in common organic solvents.[2]
-
Low Dielectric Constant: The low polarizability of the C-F bond is expected to decrease the dielectric constant of the resulting polymer, making it suitable for microelectronics applications.[3]
-
High Thermal Stability: The strong C-F bonds contribute to excellent thermal and oxidative stability.[5]
-
Hydrophobicity and Chemical Resistance: Fluorinated segments are known to be hydrophobic and oleophobic, which can lead to polymers with low surface energy and high resistance to chemical attack.[5]
Hypothetical Synthesis of a Fluorinated Poly(ether imide)
Proposed Reaction Pathway
The proposed synthesis involves a two-step process. First, a diimide-dicarboxylic acid is synthesized from an aromatic dianhydride and an amino acid. Subsequently, this diimide-dicarboxylic acid is subjected to polycondensation with this compound to yield the final fluorinated poly(ether imide). For this hypothetical protocol, we will use 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and p-aminobenzoic acid to create the diimide-dicarboxylic acid.
Figure 1. Hypothetical two-step synthesis of a fluorinated poly(ether imide).
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of the hypothetical fluorinated poly(ether imide) is depicted below.
Figure 2. General experimental workflow for FPEI synthesis and characterization.
Detailed Experimental Protocols
Materials
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
p-Aminobenzoic acid
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Acetic anhydride
-
Methanol
-
Toluene
Protocol for Synthesis of Diimide-Dicarboxylic Acid
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve p-aminobenzoic acid (2.2 mol) in anhydrous NMP.
-
Slowly add 6FDA (1.0 mol) to the solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid).
-
Add a mixture of acetic anhydride (4.0 mol) and pyridine (2.0 mol) to the flask.
-
Heat the reaction mixture to 120°C and maintain for 4 hours to effect chemical imidization.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the diimide-dicarboxylic acid.
-
Filter the precipitate, wash thoroughly with methanol, and dry under vacuum at 80°C.
Protocol for Polycondensation to form Fluorinated Poly(ether imide)
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add equimolar amounts of the synthesized diimide-dicarboxylic acid and this compound.
-
Add NMP and toluene (as an azeotropic agent) to the flask.
-
Heat the mixture to reflux (approximately 180-200°C) and remove the water formed during the reaction via the Dean-Stark trap.
-
Continue the reaction for 12-24 hours until the desired viscosity is achieved.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at 100°C.
Expected Properties of the Fluorinated Poly(ether imide)
The following table summarizes the anticipated properties of the poly(ether imide) derived from this compound, based on data from analogous fluorinated polyimides.
| Property | Expected Value/Characteristic | Rationale and References |
| Thermal Stability (TGA) | ||
| 5% Weight Loss Temperature (Td5%) | > 450 °C | Fluorinated polyimides generally exhibit high thermal stability.[4][6] The strong C-F bonds contribute to this property.[5] |
| Glass Transition Temperature (DSC) | ||
| Tg | 200 - 250 °C | The flexible ether linkages and the aliphatic fluorinated segment are expected to result in a lower Tg compared to fully aromatic polyimides.[4] |
| Solubility | ||
| Soluble in aprotic polar solvents (NMP, DMAc, DMF) and potentially in less polar solvents like THF and chloroform. | The bulky heptafluorohexyl group is likely to increase free volume and disrupt chain packing, enhancing solubility.[2] | |
| Dielectric Properties | ||
| Dielectric Constant (at 1 MHz) | < 3.0 | The incorporation of fluorine typically lowers the dielectric constant of polymers due to the low polarizability of the C-F bond.[3][4] |
| Mechanical Properties | ||
| Tensile Strength | 70 - 100 MPa | Expected to form tough and flexible films, with mechanical properties comparable to other soluble polyimides.[7] |
| Elongation at Break | 5 - 15 % | The flexible segments in the polymer backbone should allow for moderate elongation.[7] |
Applications in Research and Drug Development
The unique combination of properties anticipated for this novel FPEI suggests its utility in several areas relevant to researchers and drug development professionals:
-
High-Performance Membranes: The chemical inertness and tunable porosity could be leveraged for specialized filtration and separation processes in pharmaceutical manufacturing, such as sterile filtration or selective separation of biomolecules.
-
Medical Device Components: Its high thermal stability, chemical resistance, and potential biocompatibility make it a candidate for components in medical devices that require sterilization, such as surgical tools or diagnostic equipment.
-
Coatings for Laboratory Equipment: The hydrophobic and oleophobic nature of the FPEI could be utilized to create low-adhesion, easy-to-clean coatings for laboratory glassware, microplates, and other surfaces to minimize sample loss and cross-contamination.
-
Drug Delivery Matrices: While requiring further investigation, the controlled solubility and potential for functionalization could allow for its use in creating novel drug delivery systems for controlled release applications. The fluorine content could also be useful for imaging and tracking of the delivery vehicle. The introduction of fluorine can modulate physicochemical properties like lipophilicity and metabolic stability, which are crucial in drug design.[8][9]
Conclusion
The use of this compound as a monomer in the synthesis of poly(ether imide)s presents a promising, albeit hypothetical, route to novel high-performance materials. The protocols and expected properties outlined in these application notes provide a solid foundation for researchers to explore this new class of fluorinated polymers. The anticipated enhancements in solubility, thermal stability, and dielectric properties, coupled with the inherent chemical resistance of fluoropolymers, suggest a wide range of potential applications in demanding scientific and industrial fields, including drug development and manufacturing. Further experimental validation is required to confirm the properties and explore the full potential of these materials.
References
- 1. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 8. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel semi-aromatic polyesters based on the biobased diol 2,2′-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(ethan-1-ol): synthesis, characterization and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Fluorinated Diols in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, leading to materials with enhanced thermal stability, chemical resistance, hydrophobicity, and unique optical and dielectric characteristics. Fluorinated diols, a class of molecules containing two hydroxyl groups and a fluorinated backbone, are versatile building blocks for creating a wide range of high-performance materials. Their incorporation into polymers and other advanced materials has led to significant advancements in coatings, electronics, and display technologies. This document provides detailed application notes, experimental protocols, and visualizations for the use of fluorinated diols in the synthesis of advanced materials, including polyurethanes, polyimides, and liquid crystals.
High-Performance Fluorinated Polyurethanes
The incorporation of fluorinated diols into polyurethane (PU) chains imparts a range of desirable properties, including increased hydrophobicity, thermal stability, and chemical resistance. These enhanced PUs are suitable for demanding applications such as high-performance coatings, sealants, and biomedical devices.
Application Notes
Fluorinated diols are typically used as chain extenders in the synthesis of segmented polyurethanes. The fluorine-containing segments tend to migrate to the polymer-air interface, creating a low-energy surface with excellent water and oil repellency. The strong carbon-fluorine bonds also contribute to the overall thermal and chemical stability of the polymer.
A common fluorinated diol used for this purpose is 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD). By varying the content of the fluorinated diol, the properties of the resulting polyurethane can be precisely tuned.
Quantitative Data
The following table summarizes the effect of incorporating a fluorinated gemini diol on the properties of polyurethane films.
| Property | Polyurethane (0% Fluorinated Diol) | Fluorinated Polyurethane (with gemini diol) |
| Water Contact Angle (°) | 81 | >120[1] |
| Thermal Decomposition Onset (°C) | Lower | Higher (Improved thermal stability)[1] |
| Glass Transition Temperature (Tg) | Higher | Lower (Improved phase separation)[1] |
Experimental Protocol: Synthesis of Fluorinated Polyurethane
This protocol describes the synthesis of a fluorinated polyurethane via a two-step prepolymer method using 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD) as a chain extender.
Materials:
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )
-
Hexamethylene diisocyanate (HDI)
-
2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD)
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Prepolymer Synthesis:
-
Dry PTMG at 80°C under vacuum for 4 hours.
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PTMG.
-
Add HDI to the flask with a molar ratio of NCO/OH = 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Heat the mixture to 80°C and stir for 2-3 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the prepolymer in anhydrous DMF.
-
In a separate flask, prepare a solution of the chain extenders, a mixture of OFHD and BDO, in DMF. The molar ratio of OFHD to BDO can be varied to control the fluorine content.
-
Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.
-
Continue stirring at 80°C for an additional 2-4 hours until the reaction is complete (as monitored by the disappearance of the NCO peak in the FTIR spectrum).
-
-
Film Casting:
-
Pour the resulting fluorinated polyurethane solution onto a clean, dry glass plate.
-
Cast the film using a doctor blade to ensure uniform thickness.
-
Dry the film in a vacuum oven at 60°C for 24 hours to remove the solvent.
-
Visualization
Caption: Synthesis of Fluorinated Polyurethane.
Thermally Stable and Low Dielectric Constant Fluorinated Polyimides
Fluorinated polyimides (FPIs) are a class of high-performance polymers known for their exceptional thermal stability, excellent mechanical properties, and low dielectric constants. The incorporation of fluorinated diols or diamines into the polyimide backbone disrupts chain packing and reduces intermolecular charge transfer, leading to materials with improved processability and desirable electrical properties for microelectronics applications.
Application Notes
A key monomer for synthesizing FPIs is 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). The hexafluoroisopropylidene (-C(CF3)2-) group in 6FDA introduces fluorine into the polymer backbone, which lowers the dielectric constant and improves solubility. By copolymerizing 6FDA with various diamines, including fluorinated diamines, the properties of the resulting polyimide can be tailored for specific applications, such as flexible displays and high-frequency communication circuits.
Quantitative Data
The following table presents a comparison of the properties of polyimide films with varying fluorine content, achieved by copolymerizing a fluorinated dianhydride (6FDA) with different ratios of a non-fluorinated and a fluorinated diamine.
| Property | Non-Fluorinated Polyimide | Fluorinated Copolyimide | Highly Fluorinated Polyimide |
| Dielectric Constant (at 1 MHz) | ~3.5 | 2.85 - 3.38 | < 2.7 |
| Water Absorption (%) | > 1.0 | 0.59 - 0.68 | < 0.4 |
| Glass Transition Temperature (Tg, °C) | > 350 | 259 - 281 | 260 - 280 |
| 10% Weight Loss Temperature (T10%, °C) | > 500 | > 518 | > 500 |
Experimental Protocol: Synthesis of Fluorinated Polyimide
This protocol details the synthesis of a fluorinated polyimide from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and a fluorinated diamine via a two-step solution polymerization method.
Materials:
-
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the diamine (TFMB) and anhydrous NMP. Stir until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the dianhydride (6FDA) to the solution in small portions.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours, and then heat to 80°C for an additional 4 hours to complete the imidization.
-
-
Polyimide Film Preparation:
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Filter and wash the polymer with methanol and then dry it in a vacuum oven at 100°C.
-
Dissolve the dried polyimide powder in NMP to form a casting solution.
-
Cast the solution onto a glass substrate and thermally cure in a stepwise manner (e.g., 80°C/1h, 150°C/1h, 250°C/1h, 300°C/1h) to obtain a flexible and transparent polyimide film.
-
Visualization
Caption: Structure-Property Relationship.
Fluorinated Diols in Liquid Crystal Applications
Fluorinated diols can be incorporated as flexible spacers in the molecular architecture of liquid crystals (LCs), particularly in dimeric and polymeric LCs. The presence and length of these fluorinated linkers significantly influence the mesomorphic properties, including the type of liquid crystal phase (nematic, smectic) and the phase transition temperatures.
Application Notes
In liquid crystal dimers, two rigid mesogenic units are connected by a flexible spacer. The introduction of fluorine into this spacer can alter the conformational preferences of the molecule, affecting the overall molecular shape and intermolecular interactions. This can lead to the stabilization of different mesophases. For example, the increased steric hindrance and altered polarity due to fluorination can favor the formation of more ordered smectic phases over nematic phases. The odd-even effect, where the phase transition temperatures alternate with the number of atoms in the spacer, can also be influenced by fluorination.
Experimental Protocol: Synthesis of a Liquid Crystal Dimer with a Fluorinated Spacer
The synthesis of liquid crystal molecules is a multi-step process involving standard organic reactions. The following is a representative, generalized protocol for the synthesis of a symmetric liquid crystal dimer containing a fluorinated diol-derived spacer.
Materials:
-
A mesogenic phenol (e.g., 4-cyanobiphenyl-4'-ol)
-
A fluorinated diol (e.g., 2,2,3,3-tetrafluoro-1,4-butanediol)
-
1,n-Dibromoalkane (as a non-fluorinated spacer for comparison)
-
Potassium carbonate (K2CO3)
-
Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of the Dimer:
-
In a round-bottom flask, dissolve the mesogenic phenol and the fluorinated diol in acetone or DMF.
-
Add an excess of powdered potassium carbonate.
-
Add a dihaloalkane (e.g., 1,n-dibromoalkane) in a 2:1 molar ratio to the diol.
-
Reflux the mixture with stirring for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
-
Characterization:
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure.
-
Investigate the mesomorphic properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) with a hot stage.
-
Visualization
Caption: Experimental Workflow for Material Development.
References
Application Notes and Protocols for the Incorporation of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol in Polyurethane Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polyurethanes (FPUs) are a specialized class of polymers that combine the advantageous mechanical properties of polyurethanes with the unique characteristics imparted by fluorine, such as high thermal stability, chemical resistance, low surface energy, and hydrophobicity.[1][2] The incorporation of fluorinated monomers, such as 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol, into the polyurethane backbone can significantly modify the material's properties, making it suitable for a range of high-performance applications, including in the biomedical and pharmaceutical fields.[1]
This document provides an overview of the potential applications, a generalized synthesis protocol, and expected material properties when using a highly fluorinated diol like this compound as a chain extender in polyurethane production.
Potential Applications in Research and Drug Development
The unique properties of polyurethanes modified with highly fluorinated diols open up possibilities for various specialized applications:
-
Medical Devices and Implants: The enhanced biocompatibility and biostability of FPUs make them promising candidates for use in medical devices that come into contact with bodily fluids. The low surface energy can reduce protein adhesion and thrombus formation.
-
Drug Delivery Systems: The hydrophobic nature of the fluorinated segments can be utilized to create controlled-release drug delivery systems for hydrophobic drugs. The polymer matrix can be tailored to achieve specific release kinetics.
-
Radiopaque Materials: While not inherent to all fluorinated compounds, the potential to modify the polyurethane backbone allows for the incorporation of radiopaque elements, which can be useful for in-vivo visualization of medical devices.[3]
-
Specialty Coatings: FPU coatings can provide surfaces with excellent water and oil repellency, chemical resistance, and thermal stability, which is beneficial for protecting sensitive equipment or creating specialized labware.[1]
Generalized Synthesis of Fluorinated Polyurethane
The synthesis of fluorinated polyurethanes typically follows a two-step prepolymer method. This allows for better control over the polymer structure and molecular weight.
Materials and Reagents
| Component | Example | Function | Typical Molar Ratio |
| Polyol (Soft Segment) | Poly(tetramethylene glycol) (PTMG), Poly(caprolactone) diol (PCL) | Provides flexibility and elastomeric properties | 1 |
| Diisocyanate (Hard Segment) | Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI) | Forms the rigid urethane linkages | 2 - 3 |
| Chain Extender (Hard Segment) | This compound | Introduces fluorinated segments, enhances rigidity and specific properties | 1 - 2 |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Promotes the isocyanate-hydroxyl reaction | 0.01 - 0.1 wt% |
| Solvent | Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Dissolves reactants and controls viscosity | As needed |
Experimental Protocol: Two-Step Prepolymer Method
This protocol describes a general procedure for the synthesis of a fluorinated polyurethane using a highly fluorinated diol as a chain extender.
Step 1: Prepolymer Synthesis
-
Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the polyol (e.g., PTMG) and the diisocyanate (e.g., IPDI) in the desired molar ratio (typically 1:2).
-
Reaction: Heat the mixture to 70-80 °C under a nitrogen atmosphere with constant stirring.
-
Monitoring: Monitor the reaction progress by titrating the isocyanate (NCO) content at regular intervals. The reaction is complete when the NCO content reaches the theoretical value. This step typically takes 2-3 hours.
-
Cooling: Once the desired NCO content is achieved, cool the resulting prepolymer to 50-60 °C.
Step 2: Chain Extension
-
Dissolution: Dissolve the this compound in an anhydrous solvent (e.g., THF).
-
Addition: Slowly add the dissolved fluorinated diol to the stirred prepolymer solution.
-
Catalyst: Add a catalytic amount of DBTDL to the mixture.
-
Polymerization: Continue stirring the reaction mixture at 60-70 °C for an additional 2-4 hours, or until the NCO peak in the FTIR spectrum disappears, indicating the completion of the polymerization.
-
Precipitation and Purification: Precipitate the resulting polyurethane by pouring the viscous solution into a non-solvent such as methanol or deionized water.
-
Drying: Collect the precipitated polymer and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Two-step synthesis of fluorinated polyurethane.
Expected Properties and Characterization
The incorporation of this compound is expected to significantly influence the properties of the resulting polyurethane.
Summary of Expected Property Changes
| Property | Expected Effect of Fluorination | Rationale | Relevant Characterization Technique |
| Surface Energy | Decrease | Migration of low-energy fluorinated segments to the surface. | Contact Angle Measurement |
| Hydrophobicity | Increase | The non-polar nature of the C-F bond repels water. | Water Contact Angle |
| Thermal Stability | Increase | The high bond energy of the C-F bond.[1] | Thermogravimetric Analysis (TGA) |
| Chemical Resistance | Increase | The inertness of the fluorinated segments. | Solvent Swelling/Degradation Studies |
| Glass Transition Temp. (Tg) | May decrease | The introduction of flexible fluorinated side chains can increase free volume.[2] | Differential Scanning Calorimetry (DSC) |
| Mechanical Properties | Variable | Can increase hardness and modulus due to strong intermolecular forces, but may reduce elongation at break. | Tensile Testing |
Characterization Protocol Summaries
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the NCO peak (around 2270 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To elucidate the chemical structure of the polymer and confirm the incorporation of the fluorinated diol.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into the phase behavior.
-
Contact Angle Goniometry: To measure the static water contact angle on the surface of the polymer film, quantifying its hydrophobicity.
Signaling Pathways and Logical Relationships
The properties of segmented polyurethanes are governed by the microphase separation of the hard and soft segments. The incorporation of a highly fluorinated diol will influence this relationship.
Caption: Influence of components on polyurethane properties.
Conclusion
While specific data for this compound in polyurethane synthesis is limited, the established knowledge of fluorinated polyurethanes provides a strong foundation for its investigation. Researchers can expect that its incorporation will lead to materials with enhanced thermal stability, chemical resistance, and hydrophobicity. The provided generalized protocols and expected property summaries offer a robust starting point for the development of novel fluorinated polyurethanes for advanced applications in research, science, and drug development. It is recommended that extensive characterization be performed to validate the properties of any newly synthesized materials.
References
Revolutionizing Proteomics: Fluorinated Diols in Mass Spectrometry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The ever-evolving field of proteomics is constantly seeking more effective methods for protein analysis. Groundbreaking advancements in sample preparation techniques utilizing fluorinated diols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are proving to be instrumental in enhancing protein extraction, solubilization, and overall proteome coverage in mass spectrometry-based workflows. These powerful solvents are enabling researchers to delve deeper into complex biological systems, offering significant advantages for biomarker discovery and drug development.
Fluorinated diols are particularly effective in solubilizing hydrophobic and aggregation-prone proteins, which are often underrepresented in traditional proteomics studies. Their unique properties allow for improved sample preparation, leading to more comprehensive and robust datasets. This application note provides detailed protocols and quantitative data on the use of HFIP and TFE in mass spectrometry proteomics, aimed at researchers, scientists, and drug development professionals.
Key Applications and Advantages:
-
Enhanced Protein Solubilization: Fluorinated diols effectively dissolve hydrophobic proteins and disrupt protein aggregates, making them amenable to mass spectrometric analysis.
-
Improved Protein Extraction: The use of HFIP and TFE in extraction protocols can significantly increase protein yield compared to conventional methods.
-
Increased Proteome Coverage: By improving the solubilization and extraction of challenging proteins, these solvents lead to a more comprehensive identification of the proteome, including low-abundance and membrane proteins.
Quantitative Data Summary
The following tables summarize the quantitative improvements observed when incorporating fluorinated diols into proteomics workflows.
Table 1: Enhanced Protein Identification using HFIP-Induced Coacervates
| Metric | Improvement | Reference |
| Proteome Sequence Coverage | +5% | [1] |
| Membrane Protein Identifications | +50% | [1] |
| Identifications from Low Abundance Cellular Subfractions | >10% of total IDs | [1] |
Table 2: Comparison of Protein Extraction Yield
| Extraction Solvent | Relative Protein Yield | Reference |
| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Significantly Higher | [2] |
| Acetonitrile/Trifluoroacetic Acid (ACN/TFA) | Lower | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the adoption of these powerful techniques.
Protocol 1: On-Tissue Protein Extraction with HFIP for MALDI-MSI
This protocol is designed for the extraction of proteins directly from tissue sections for subsequent analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).
Materials:
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium dodecyl sulfate (SDS)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate
-
Microcentrifuge tubes
-
Pipette tips
-
Vortex mixer
-
Centrifuge
-
2D CTAB/SDS-PAGE system
Procedure:
-
Tissue Section Preparation: Prepare thin tissue sections (10-12 µm) and mount them on a MALDI target plate.
-
HFIP Extraction Solution Preparation: Prepare the extraction solution by mixing HFIP with a small percentage of ACN and TFA. A typical solution might contain 90% HFIP, 9.9% water, and 0.1% TFA.
-
On-Tissue Extraction:
-
Apply 0.5-1 µL of the HFIP extraction solution directly onto the tissue section at the desired location.
-
Allow the solvent to evaporate completely.
-
Repeat the application 2-3 times to ensure efficient extraction.
-
-
Protein Solubilization for 2D-PAGE:
-
After extraction, the protein extract is ready for solubilization in a buffer suitable for 2D CTAB/SDS-PAGE.
-
A typical buffer contains 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 1% (w/v) CTAB, and 100 mM DTT.
-
-
2D CTAB/SDS-PAGE:
-
Perform the first dimension (isoelectric focusing) and the second dimension (SDS-PAGE) according to standard protocols for 2D CTAB/SDS-PAGE.
-
-
In-Gel Digestion:
-
Excise the protein spots of interest from the gel.
-
Destain the gel pieces.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction and Mass Spectrometry:
-
Extract the peptides from the gel pieces using ACN and TFA.
-
Dry the extracted peptides and resuspend them in a suitable solvent for MALDI-MS analysis.
-
Protocol 2: Single-Tube Proteomics Sample Preparation using TFE
This protocol is optimized for small sample sizes and minimizes sample loss by performing all steps in a single tube.
Materials:
-
2,2,2-trifluoroethanol (TFE)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Trypsin (sequencing grade)
-
Formic acid
-
Microcentrifuge tubes (low-binding)
-
Pipette tips
-
Thermomixer or heat block
-
Centrifuge
Procedure:
-
Cell Lysis and Protein Solubilization:
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Add an equal volume of TFE to the cell suspension.
-
Incubate at 60°C for 1 hour with shaking to lyse the cells and solubilize the proteins.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the TFE concentration to below 10%.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Digestion Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the sample to pellet any insoluble material.
-
The supernatant containing the peptides is now ready for direct LC-MS/MS analysis or can be further purified using C18 solid-phase extraction.
-
Visualizing Proteomics Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the described protocols.
Conclusion
The integration of fluorinated diols like HFIP and TFE into mass spectrometry proteomics workflows represents a significant step forward in the comprehensive analysis of the proteome. The protocols outlined in this application note provide a robust framework for researchers to enhance protein recovery, particularly for challenging classes of proteins, ultimately leading to more insightful and impactful proteomic studies. The adoption of these methods holds great promise for advancing our understanding of complex biological processes and accelerating the pace of drug discovery and development.
References
- 1. Perfluorinated alcohol induced coacervates as extraction media for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HFIP Extraction Followed by 2D CTAB/SDS-PAGE Separation: A New Methodology for Protein Identification from Tissue Sections after MALDI Mass Spectrometry Profiling for Personalized Medicine Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process:
-
Radical Addition: A protected diol, such as 2,2-dimethyl-1,3-dioxolane, undergoes a radical-initiated addition to a perfluoroalkene, in this case, 3,3,4,4,5,5,5-heptafluoropent-1-ene. This reaction forms the carbon-carbon bond and introduces the fluorinated alkyl chain.
-
Deprotection (Hydrolysis): The protecting group is then removed from the resulting fluorinated dioxolane derivative, typically by acid-catalyzed hydrolysis, to yield the final 1,2-diol.
Q2: What are the most prevalent side reactions to be aware of during this synthesis?
Common side reactions include:
-
Telomerization: The radical intermediate can react with multiple molecules of the perfluoroalkene, leading to the formation of higher molecular weight byproducts.
-
Incomplete Reaction: Failure to drive the radical addition or the hydrolysis to completion will result in a mixture of starting materials and the desired product.
-
Elimination Reactions: Under certain conditions, particularly during deprotection, elimination of water or HF can occur, leading to unsaturated byproducts.[1]
-
Cyclization: For some diol precursors, acid-catalyzed cyclization to form cyclic ethers can be a competing reaction.[1]
Q3: Why is achieving a high yield often challenging in the synthesis of fluorinated diols?
Achieving high yields can be difficult due to several factors:
-
Reactivity of Fluorinated Olefins: Perfluoroalkenes can have different reactivity profiles compared to their non-fluorinated counterparts, sometimes leading to sluggish or incomplete reactions.
-
Purification Difficulties: The polarity of the final diol and the potential for similar boiling points between the product and byproducts can complicate purification by distillation or chromatography.
-
Volatility: Some fluorinated intermediates or the final product might be volatile, leading to loss of material during solvent removal under high vacuum.[1]
Troubleshooting Guide: Low Yield and Unexpected Products
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | Inactive radical initiator. | Use a fresh batch of the radical initiator (e.g., AIBN, dibenzoyl peroxide) and ensure it has been stored correctly. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition. Radical initiators have optimal temperature ranges for decomposition. | |
| Presence of radical inhibitors (e.g., oxygen). | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |
| Formation of a Complex Mixture of Products | Telomerization. | Use a larger excess of the dioxolane relative to the perfluoroalkene to favor the 1:1 adduct. |
| Side reactions during hydrolysis. | Use milder acidic conditions for deprotection (e.g., dilute acid, shorter reaction time) and maintain a lower temperature. | |
| Impure starting materials. | Ensure the purity of the perfluoroalkene and the protected diol. Distill starting materials if necessary. | |
| Difficulty in Isolating the Final Product | Product is too soluble in the aqueous phase during workup. | Perform multiple extractions with a suitable organic solvent. Addition of brine can help to decrease the solubility of the diol in the aqueous layer.[1] |
| Co-elution with byproducts during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or derivatizing the diol to alter its polarity for easier separation. | |
| Product loss during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a potentially volatile product.[1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory setup and scale.
Step 1: Radical Addition of 2,2-Dimethyl-1,3-dioxolane to 3,3,4,4,5,5,5-heptafluoropent-1-ene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3,3,4,4,5,5,5-heptafluoropent-1-ene (1.0 eq).
-
Reagent Addition: Add an excess of 2,2-dimethyl-1,3-dioxolane (3.0-5.0 eq) to the flask.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess 2,2-dimethyl-1,3-dioxolane under reduced pressure. The crude product, 2-(3,3,4,4,5,5,5-heptafluoropentyl)-2-methyl-1,3-dioxolane, can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of 2-(3,3,4,4,5,5,5-heptafluoropentyl)-2-methyl-1,3-dioxolane
-
Reaction Setup: In a round-bottom flask, dissolve the purified product from Step 1 in a suitable solvent such as a mixture of acetone and water.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C).
-
Monitoring: Monitor the disappearance of the starting material by GC or TLC. The hydrolysis is typically complete within 2-6 hours.
-
Work-up: Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.
Visualizations
Synthetic Workflow
Caption: A general two-step synthetic workflow for this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most effective purification techniques for polar fluorinated compounds like this compound include High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), flash column chromatography, and crystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the potential impurities I might encounter?
Potential impurities can arise from the synthesis of the diol. Common synthesis routes for similar fluorinated diols may involve the reduction of a corresponding ketone or the dihydroxylation of an alkene. Therefore, impurities could include unreacted starting materials, byproducts from side reactions (e.g., over-reduction or incomplete oxidation), and residual reagents or solvents. Given its structure, potential impurities might include the corresponding ketone (4,4,5,5,6,6,6-heptafluorohexane-1-ol-2-one) or isomeric diols.
Q3: My compound shows poor retention on a standard C18 column in RP-HPLC. What can I do?
Poor retention of polar analytes on C18 columns is a common issue. To improve retention, you can:
-
Increase the aqueous component of the mobile phase.
-
Use a polar-embedded or polar-endcapped C18 column , which is designed for better retention of polar compounds.
-
Consider a different stationary phase , such as one with a phenyl-hexyl or a fluorinated phase chemistry, which can offer different selectivity for fluorinated compounds.[1]
-
Employ HILIC , which is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.[2]
Q4: I am observing peak tailing in my HPLC chromatogram. What is the likely cause and solution?
Peak tailing for polar, fluorinated compounds is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. To address this:
-
Use a highly end-capped column to minimize exposed silanol groups.
-
Add a mobile phase modifier , such as a small amount of trifluoroacetic acid (TFA), to suppress silanol interactions.
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Q5: How can I remove acidic impurities from my this compound sample?
A process for reducing the level of perfluoroalkanoic acids in fluorinated alcohols involves heating the alcohol in the presence of water and a base. This method can be adapted to remove acidic impurities.
Troubleshooting Guides
HPLC Purification
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Use a highly end-capped column. Add a mobile phase modifier (e.g., 0.1% TFA). Adjust mobile phase pH. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | Poor sample solubility in the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Low Retention Time | The compound is too polar for the reversed-phase column. | Use a more polar stationary phase (e.g., polar-endcapped C18, phenyl-hexyl) or switch to HILIC. Increase the aqueous portion of the mobile phase. |
| The mobile phase is too strong. | Decrease the percentage of the organic solvent in the mobile phase. | |
| Co-elution with Impurities | Insufficient resolution with the current method. | Optimize the mobile phase gradient and temperature. Switch to a column with a different selectivity (e.g., a fluorinated phase column).[1] |
| Low Recovery | Irreversible adsorption to the stationary phase. | Use a deactivated column. Consider a different stationary phase or purification technique (e.g., flash chromatography with a different adsorbent). |
| Compound instability on the column. | Test compound stability under the chromatographic conditions. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Compound Stuck on the Column | The compound is too polar for the silica gel and eluent system. | Increase the polarity of the eluent. Consider using a more polar stationary phase like alumina or a bonded silica (e.g., diol, amine). |
| Poor Separation of Compound and Impurities | The polarity of the compound and impurities are too similar for the chosen solvent system. | Optimize the eluent system by trying different solvent combinations. Run a shallow gradient elution. |
| Product Instability on Silica Gel | The compound may be sensitive to the acidic nature of silica gel. | Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).[3] Consider using a different stationary phase like alumina. |
| Insoluble Product Loading | The compound is not soluble in the eluent. | Load the sample as a solid by pre-adsorbing it onto a small amount of silica gel.[3] |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Protocol
This is a general starting protocol and may require optimization.
-
Column: C18 polar-endcapped, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Column Packing: Dry pack the column with silica gel and then equilibrate with the starting eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If the product is not very soluble in the eluent, pre-adsorb it onto a small amount of silica gel.
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Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For a polar compound like a diol, a higher polarity system such as methanol in dichloromethane might be necessary.
-
Elution: Start with a low polarity eluent and gradually increase the polarity. Collect fractions and analyze by TLC or LC-MS.
Crystallization Protocol
Finding a suitable solvent system is key to successful crystallization.
-
Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water) at room temperature and upon heating.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold crystallization solvent.
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Dry the crystals under vacuum.
-
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for HPLC Purification
Caption: Troubleshooting logic for common HPLC purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Diol Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluorinated diols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when synthesizing fluorinated diols?
A1: The synthesis of fluorinated diols often presents several challenges, including:
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Low Yields: Can be caused by incomplete reactions, side reactions, or difficult purification.
-
Side Reactions: Common side reactions include elimination to form unsaturated compounds, rearrangements of carbocation intermediates, and intramolecular cyclization to form cyclic ethers, particularly with 1,4- and 1,5-diols.[1]
-
Over-fluorination: Both hydroxyl groups of the diol may react with the fluorinating agent, leading to the formation of difluoroalkanes as byproducts.[1]
-
Stereocontrol: Achieving the desired stereochemistry can be difficult due to the conformational flexibility of the substrate and the reaction mechanism (SN1 vs. SN2).
-
Purification: The separation of the desired fluorinated diol from byproducts and unreacted starting materials can be complex.
Q2: I am observing a significant amount of elimination byproduct in my deoxyfluorination reaction. How can I minimize this?
A2: Elimination is a common side reaction, especially when using reagents like DAST or Deoxo-Fluor. To minimize elimination, consider the following strategies:
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Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[2]
-
Use a Milder Reagent: Reagents like PyFluor have been shown to be more selective and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor.
-
Control Basicity: If the reaction conditions are basic, it can promote E2 elimination. Using neutral or slightly acidic conditions, or a non-nucleophilic, sterically hindered base if a base is required, can help reduce this side reaction.[2]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents are generally preferred for SN2 reactions.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the fluorination?
A3: Poor regioselectivity is a common issue, especially when the two hydroxyl groups of the diol are in similar chemical environments. To improve regioselectivity:
-
Use Protecting Groups: One of the most effective strategies is to selectively protect one of the hydroxyl groups. This allows for the fluorination of the unprotected hydroxyl group, followed by deprotection to yield the desired monofluorinated diol. A variety of protecting groups are available, and the choice will depend on the overall synthetic strategy.
-
Enzymatic Reactions: In some cases, enzymatic methods can offer high regioselectivity for the modification of one hydroxyl group over another.
Q4: What are the key safety precautions to take when working with common fluorinating reagents?
A4: Many fluorinating reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
DAST and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently upon heating. They are also sensitive to moisture.[2]
-
PyFluor: While more stable than DAST, it should still be handled with care as it is a sulfonyl fluoride.
-
Hydrogen Fluoride (HF) and its complexes: HF is extremely corrosive and can cause severe burns that may not be immediately painful. Specialized training and safety protocols are essential when working with HF.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Fluorinated Diol
If you are experiencing low yields, consult the following troubleshooting workflow.
Data Presentation
Table 1: Comparison of Deoxyfluorinating Reagents for the Synthesis of a Model Fluoroalkane
This table compares the yield and selectivity of common deoxyfluorinating reagents in the conversion of a model secondary alcohol to the corresponding fluoroalkane. While not a diol, this data provides a strong indication of the relative performance of these reagents in deoxyfluorination reactions.
| Reagent | Yield of Fluoroalkane (%) | Yield of Elimination Byproduct (%) | Selectivity (Fluorination:Elimination) |
| DAST | 65 | 19 | ~3.4 : 1 |
| Deoxo-Fluor | 72 | 13 | ~5.5 : 1 |
| PyFluor | 79 | <4 | >20 : 1 |
Data adapted from a study on the deoxyfluorination of a secondary alcohol, which serves as a model for the reactivity of these reagents.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Diol using DAST
This protocol describes a general method for the deoxyfluorination of a diol using diethylaminosulfur trifluoride (DAST).
Materials:
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Diol starting material
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for column chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Dissolve the diol (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add DAST (2.2-3.0 equivalents for difluorination, 1.1-1.5 equivalents for attempted monofluorination) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Sharpless Asymmetric Dihydroxylation of an Alkene followed by Deoxyfluorination
This two-step protocol is a common strategy for the enantioselective synthesis of fluorinated diols.
Step 1: Sharpless Asymmetric Dihydroxylation
Materials:
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Alkene starting material
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
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Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add the AD-mix (α or β for desired enantiomer) and methanesulfonamide to the solvent mixture and stir until dissolved.
-
Cool the mixture to 0 °C.
-
Add the alkene starting material and stir the reaction vigorously at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite and stir for 1 hour at room temperature.
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Add ethyl acetate and stir for an additional 30 minutes.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diol can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Step 2: Deoxyfluorination of the Diol
Follow the general procedure outlined in Protocol 1 using the diol obtained from Step 1.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the synthesis of fluorinated diols.
References
Technical Support Center: Synthesis of Perfluoroalkyl Compounds
Welcome to the technical support center for the synthesis of perfluoroalkyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during perfluoroalkylation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of perfluoroalkyl compounds and provides systematic approaches to resolve them.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Yield in Nucleophilic Perfluoroalkylation (e.g., using Ruppert-Prakash Reagent, TMSCF₃) | 1. Inactive Catalyst/Initiator: Fluoride source (e.g., TBAF, CsF) is hydrated or degraded. 2. Poor Quality TMSCF₃: The reagent may have decomposed upon storage. 3. Suboptimal Reaction Conditions: Incorrect solvent or temperature. 4. Competitive Enolization: For enolizable ketones, the base may be causing deprotonation instead of nucleophilic addition. | 1. Use freshly opened or properly stored and dried fluoride sources. Consider using anhydrous TBAF. 2. Use freshly distilled or newly purchased TMSCF₃. Store it under an inert atmosphere at a low temperature.[1] 3. Anhydrous polar aprotic solvents like THF or DMF are generally preferred. Low temperatures (-78 °C to 0 °C) often improve yields by minimizing side reactions.[2] 4. Use a less basic catalyst or perform the reaction at a lower temperature to favor nucleophilic addition over enolization. |
| Formation of Siloxane Byproducts | Presence of Water: Chlorosilane starting materials or reagents are highly sensitive to moisture, leading to hydrolysis and subsequent condensation to form siloxanes.[3][4][5] | 1. Strict Anhydrous Conditions: Use oven-dried glassware and freshly distilled anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen). 2. Purification of Reagents: Distill chlorosilane reagents immediately before use. 3. Workup Procedure: A non-aqueous workup can sometimes minimize siloxane formation. Purification by treatment with 98% sulfuric acid can remove siloxane impurities. |
| Bis-trifluoromethylation of Lactones or Esters | Ring-Opening and Subsequent Reaction: For lactones, the fluoride initiator can cause ring-opening, and the resulting open-chain keto-ester can undergo a second trifluoromethylation.[2] | 1. Control Stoichiometry: Use a controlled amount of the trifluoromethylating reagent. 2. Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and prevent the second addition. 3. Milder Catalyst: Consider using a less reactive fluoride source. |
| Low Regioselectivity in Aromatic Perfluoroalkylation | 1. Reaction Mechanism: Radical perfluoroalkylation of arenes can lead to a mixture of ortho, meta, and para isomers. 2. Steric and Electronic Effects: The directing effects of substituents on the aromatic ring may not be sufficient to control regioselectivity. | 1. Directed Perfluoroalkylation: Employ a directing group strategy to enhance regioselectivity. 2. Alternative Methods: Consider a programmed trifluoromethylation approach using a pre-functionalized arene (e.g., aryl boronic acid or aryl halide) to achieve specific regioselectivity.[6] |
| Protodeborylation in Copper-Catalyzed Trifluoromethylation of Arylboronic Acids | Decomposition of the Boronic Acid: Arylboronic acids can be prone to protodeboronation under the reaction conditions, especially in the presence of base and water, leading to the formation of the corresponding arene as a byproduct.[7][8][9][10] | 1. Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[6] 2. Anhydrous Conditions: Minimize the amount of water in the reaction. 3. Optimize Base and Catalyst: Screen different copper catalysts and bases to find conditions that favor trifluoromethylation over protodeboronation. |
| Low Yield in Radical Perfluoroalkylation | 1. Inefficient Radical Generation: The initiator (e.g., AIBN, peroxide) may be inefficient, or the photoredox catalyst may not be suitable. 2. Radical Trapping: The solvent or other components in the reaction mixture may be acting as radical traps. 3. Unwanted Side Reactions: Radical-radical coupling or reaction with the solvent can consume the perfluoroalkyl radical. | 1. Optimize Initiator/Catalyst: Screen different initiators or photoredox catalysts and optimize their loading. 2. Solvent Choice: Use solvents that are less prone to hydrogen atom abstraction by the electrophilic perfluoroalkyl radical. 3. Concentration: Adjust the concentration of the substrate and perfluoroalkyl source to favor the desired reaction pathway. |
| Decomposition of Togni's Reagent | Thermal Instability and Sensitivity to Acid/Base: Togni's reagents are hypervalent iodine compounds and can be thermally unstable and sensitive to both acidic and basic conditions.[11][12] | 1. Storage: Store Togni's reagents at low temperatures and protected from light. 2. Reaction Conditions: Use mild reaction conditions and avoid strong acids or bases unless required by the specific protocol. 3. Handling: Handle with care, as they can decompose exothermically, especially upon heating.[1][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in nucleophilic perfluoroalkylation reactions using TMSCF₃ (Ruppert-Prakash Reagent)?
A1: The most common side reactions include:
-
Siloxane formation: This occurs due to the presence of moisture, which hydrolyzes the TMS-containing reagents and byproducts.[3][4][5]
-
Enolization: In the case of enolizable ketones, the basic catalyst can act as a base to deprotonate the α-carbon, leading to the formation of a silyl enol ether instead of the desired trifluoromethylated alcohol.
-
Bis-addition: With substrates like esters and lactones, a second addition of the trifluoromethyl group can occur after the initial addition, especially if the initially formed ketone is more reactive.
Q2: How can I improve the regioselectivity of electrophilic aromatic perfluoroalkylation?
A2: Improving regioselectivity often requires moving away from direct C-H functionalization towards a directed or programmed approach. Consider using a substrate with a directing group that can coordinate to the catalyst and deliver the electrophilic perfluoroalkylating agent to a specific position. Alternatively, a pre-functionalized aromatic ring, such as an arylboronic acid or an aryl halide, can be used in a cross-coupling reaction to install the perfluoroalkyl group at a defined position.[6]
Q3: My radical perfluoroalkylation of an alkene is giving a mixture of products. What are the likely side reactions?
A3: Common side reactions in radical perfluoroalkylation of alkenes include:
-
Telomerization/Polymerization: The initial radical adduct can react with another molecule of the alkene, leading to oligomers or polymers.
-
Hydrogen Atom Abstraction: The perfluoroalkyl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture.
-
Rearrangement: The intermediate radical species may undergo rearrangement reactions.
-
Loss of Regioselectivity: The radical can add to either carbon of the double bond, leading to a mixture of regioisomers, although addition to the less substituted carbon is often favored.[13]
Q4: I am observing significant protodeboronation in my copper-catalyzed trifluoromethylation of an arylboronic acid. What is the mechanism of this side reaction and how can I minimize it?
A4: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It is a common side reaction in cross-coupling reactions involving boronic acids and is often promoted by aqueous basic conditions.[7][8][9][10] The mechanism can involve the formation of a boronate anion followed by protonolysis. To minimize this side reaction, you can:
-
Use the corresponding boronic ester (e.g., pinacol ester), which is generally more stable.[6]
-
Use anhydrous solvents and reagents.
-
Carefully select the base and catalyst system to favor the desired cross-coupling pathway.
Q5: Are there any specific safety precautions for handling perfluoroalkyl iodides?
A5: Yes, perfluoroalkyl iodides should be handled with care. They can be volatile and are often light-sensitive. It is recommended to store them in a cool, dark place. When used in radical reactions, especially those initiated by light, ensure the reaction is performed in a well-ventilated fume hood. As with all halogenated compounds, avoid inhalation and skin contact.
Quantitative Data Presentation
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of perfluoroalkylation reactions and the formation of side products.
Table 1: Effect of Copper Catalyst on the Trifluoromethylation of 4-methoxyphenylboronic Acid [7]
| Entry | Copper Source (1 equiv) | Base (1 equiv) | Solvent | Yield of 4-CF₃-anisole (%) | Yield of Anisole (Protodeboronation) (%) |
| 1 | CuOAc | - | MeOH/DCM/H₂O | 71 | 15 |
| 2 | CuCl | - | MeOH/DCM/H₂O | 80 | 10 |
| 3 | CuBr | - | MeOH/DCM/H₂O | 75 | 12 |
| 4 | CuI | - | MeOH/DCM/H₂O | 68 | 18 |
| 5 | Cu₂O | - | MeOH/DCM/H₂O | 55 | 25 |
Table 2: Solvent Effect on O- vs. C-Alkylation of 2-Naphthol with Benzyl Bromide [14]
| Solvent | Product Type | Yield (%) |
| DMF | O-Alkylation | High |
| Trifluoroethanol (TFE) | C-Alkylation | High |
Table 3: Regioselectivity in the Radical Perfluoroalkylation of Styrenes [15][16]
| Styrene Substituent (para-) | Perfluoroalkyl Radical | Product Ratio (anti-Markovnikov : Markovnikov) |
| -H | C₄F₉• | >95:5 |
| -OCH₃ | C₄F₉• | >95:5 |
| -Cl | C₄F₉• | >95:5 |
| -NO₂ | C₄F₉• | >95:5 |
Experimental Protocols
Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent (TMSCF₃)
This protocol is a general guideline for the trifluoromethylation of an aldehyde using TMSCF₃ with a catalytic amount of tetrabutylammonium fluoride (TBAF).
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol) to the solution.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench it by adding 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.
Electrophilic Trifluoromethylation of a Phenol using Togni's Reagent
This protocol describes a general procedure for the electrophilic trifluoromethylation of a phenol.
Materials:
-
Phenol (1.0 mmol)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I) (1.2 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Pyridine (2.0 mmol)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenol (1.0 mmol) and anhydrous DCM (10 mL).
-
Add pyridine (2.0 mmol) to the solution.
-
Add Togni's Reagent I (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Radical Perfluoroalkylation of an Alkene via Visible-Light Photoredox Catalysis
This protocol provides a general method for the hydroperfluoroalkylation of an alkene using a perfluoroalkyl iodide and a photoredox catalyst.
Materials:
-
Alkene (0.5 mmol)
-
Perfluoroalkyl iodide (e.g., C₄F₉I) (1.0 mmol)
-
fac-Ir(ppy)₃ (0.005 mmol, 1 mol%)
-
Hantzsch ester (0.75 mmol)
-
Anhydrous acetonitrile (MeCN) (5 mL)
-
Schlenk tube, magnetic stirrer, and a blue LED light source
Procedure:
-
To a Schlenk tube, add the alkene (0.5 mmol), perfluoroalkyl iodide (1.0 mmol), fac-Ir(ppy)₃ (0.005 mmol), and Hantzsch ester (0.75 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous MeCN (5 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR. The reaction is typically complete within 12-24 hours.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of siloxane formation from chlorosilanes in the presence of water.
Caption: Pathway for bis-trifluoromethylation of lactones via fluoride-mediated ring-opening.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroalkylation of styrenes enabled by boryl radical mediated halogen atom transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of common issues related to 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol (CAS: 1992-91-2).
Physical and Chemical Properties
Quantitative data for this compound is not extensively available. The following table includes known data for this compound and comparative data for similar fluorinated diols to provide general guidance.
| Property | This compound | Perfluoropolyether diol (Typical) | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol |
| CAS Number | 1992-91-2[1] | Not applicable | 355-74-8 |
| Molecular Formula | C₆H₇F₇O₂[1] | Varies | C₆H₆F₈O₂ |
| Molecular Weight | 244.11 g/mol [1] | 1000 - 8200 g/mol [2] | 262.10 g/mol |
| Appearance | Not specified | Transparent to light yellow liquid[2] | Not specified |
| Density | Not specified | 1.93 - 1.95 g/cm³ at 25°C[2] | Not specified |
| Flash Point | Not specified | None[2] | Not specified |
| Solubility | No specific data available. Fluorinated diols generally exhibit solubility in organic solvents. | Soluble in fluorinated solvents. | No specific data available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound?
A1: this compound is a specialty chemical often utilized in proteomics research applications.[1] Fluorinated diols, in general, are used in the synthesis of various materials, including coatings, due to their unique properties conferred by the fluorocarbon backbone.
Q2: What are the main hazards associated with this compound?
Q3: What are the recommended storage conditions?
A3: Fluorinated diols should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed and away from direct sunlight and incompatible materials such as strong oxidizing agents.[2]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is recommended to wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q5: How should I dispose of waste containing this chemical?
A5: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste containers should be clearly labeled with their contents.[5] Do not pour down the drain.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound appears discolored or has impurities. | - Improper storage leading to degradation. - Contamination from handling. | - Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. - Use clean, dedicated spatulas and glassware for handling. |
| Inconsistent experimental results. | - Inaccurate measurement of the compound. - Partial degradation of the compound. - Contamination of the sample. | - Calibrate your balance before weighing. - Store the compound under recommended conditions to prevent degradation. - Ensure all labware is scrupulously clean. |
| Difficulty dissolving the compound. | - Use of an inappropriate solvent. | - Test solubility in a small range of organic solvents. Fluorinated compounds often have unique solubility profiles. |
| Skin or eye irritation after handling. | - Inadequate personal protective equipment (PPE). | - Always wear appropriate PPE, including gloves and safety glasses. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3] |
Experimental Workflow
The following diagram illustrates a general workflow for handling and using this compound in a laboratory setting.
References
Technical Support Center: Safety Precautions for Working with Fluorinated Diols
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of fluorinated diols in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with fluorinated diols?
A1: Fluorinated diols, like other fluorinated organic compounds, present a range of potential hazards. The introduction of fluorine atoms can significantly alter the physical, chemical, and toxicological properties of the diol.[1] Key hazards include:
-
Corrosivity: Many fluorinating agents and some fluorinated compounds can be corrosive, causing severe skin burns and eye damage upon contact.[1]
-
Toxicity: Some fluorinated compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may also be persistent in the environment and possess metabolic toxicity.[1]
-
Reactivity: Fluorinated compounds can be highly reactive and may react violently with incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]
-
Thermal Decomposition: When heated to decomposition, some fluorinated compounds can release hazardous substances like hydrogen fluoride (HF), which is highly toxic and corrosive.
Q2: What are the general handling precautions for working with fluorinated diols?
A2: Due to the potential hazards, it is crucial to follow strict safety protocols when handling fluorinated diols:
-
Work in a well-ventilated area: All work with volatile fluorinated compounds should be performed in a properly functioning chemical fume hood.[1]
-
Avoid contact: Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE).
-
Prevent inhalation: Do not breathe dust, fumes, gas, mists, vapors, or spray.
-
Grounding: Ground all electrical lines and equipment to prevent static discharge, which could ignite flammable vapors.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]
-
Training: All personnel must be trained on the specific hazards and handling procedures for the fluorinated compounds they will be working with.[1]
Q3: How should I properly store fluorinated diols?
A3: Proper storage is essential to maintain the stability of fluorinated diols and prevent hazardous situations:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Containers: Keep containers tightly sealed to prevent leakage and contamination.
-
Incompatible Materials: Store away from incompatible materials such as strong acids, strong bases, and oxidizing or reducing agents.[1]
Q4: What should I do in case of a spill involving a fluorinated diol?
A4: The response to a spill depends on its size and the specific diol involved.
-
Small Spills:
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Q5: What are the first aid procedures for exposure to fluorinated diols?
A5: Immediate action is critical in case of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. For exposure to compounds that can generate HF, applying calcium gluconate gel after flushing may be recommended. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving fluorinated diols.
Issue 1: Low or No Reaction Conversion in Polymerization
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Fluorinated Diol | The electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the hydroxyl groups, leading to lower reactivity. Consider increasing the reaction temperature, using a more reactive co-monomer, or adding a suitable catalyst (e.g., organotin compounds for polyurethane synthesis). |
| Steric Hindrance | Bulky fluorinated groups near the hydroxyl moieties can sterically hinder the reaction. A higher reaction temperature or a less sterically demanding catalyst might be necessary. |
| Impurities in the Fluorinated Diol | Impurities can inhibit the reaction. Ensure the purity of the diol using appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary. |
| Inadequate Mixing | Due to the high density of some fluorinated compounds, poor mixing can lead to a heterogeneous reaction mixture. Ensure vigorous and efficient stirring. |
Issue 2: Poor Solubility of Fluorinated Diol or Polymer
| Possible Cause | Troubleshooting Step |
| Incompatible Solvent | Fluorinated compounds often exhibit unique solubility profiles. Screen a range of solvents to find a suitable one. Highly fluorinated solvents or co-solvent systems may be required. |
| Crystallinity of the Diol or Polymer | Highly crystalline materials can be difficult to dissolve. Gentle heating of the solvent may improve solubility. For polymers, the choice of co-monomers can influence crystallinity. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| High Volatility of Fluorinated Byproducts | Some reactions may produce volatile and hazardous fluorinated byproducts. Ensure the reaction is performed in a closed or well-contained system to prevent their release. |
| Azeotrope Formation | Fluorinated compounds can form azeotropes with solvents, making purification by distillation challenging. Consider alternative purification methods such as chromatography or recrystallization. |
| Emulsion Formation During Workup | The unique properties of fluorinated compounds can lead to stable emulsions during aqueous workups. Try adding brine or a different organic solvent to break the emulsion. |
Data Presentation
Table 1: Physical and Chemical Properties of Selected Fluorinated Diols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Hazards |
| 2,2,3,3-Tetrafluoro-1,4-butanediol | 425-61-6 | C₄H₆F₄O₂ | 162.08 | 77-82 | 110-112 (at 13 mmHg) | Causes skin and serious eye irritation. |
| 1,1,1,3,3,3-Hexafluoroisopropanol | 920-66-1 | C₃H₂F₆O | 168.04 | -4 | 59 | Causes severe skin burns and eye damage, harmful if swallowed or inhaled. |
| Perfluoropolyether diol (PFPE diol) | Varies | Varies | 1000-4000 (average) | - | - | Generally low toxicity, but specific hazards depend on the exact structure. |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyurethane
This protocol describes a general procedure for the synthesis of a fluorinated polyurethane using a fluorinated diol as a chain extender.
Materials:
-
Poly(tetramethylene glycol) (PTMG)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a pre-determined amount of PTMG and heat to 80°C under vacuum for 1 hour to remove moisture.
-
Cool the flask to 60°C and add MDI under a nitrogen atmosphere.
-
Stir the mixture at 80°C for 2 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the prepolymer in anhydrous DMF.
-
In a separate flask, dissolve TFBD in anhydrous DMF.
-
Add the TFBD solution dropwise to the prepolymer solution with vigorous stirring.
-
Add a catalytic amount of DBTDL.
-
Continue stirring at 80°C for an additional 3-4 hours.
-
-
Polymer Isolation:
-
Pour the polymer solution into a Teflon-coated pan and degas under vacuum.
-
Cure the polymer at 100°C for 24 hours.
-
The resulting polyurethane film can be peeled off after cooling to room temperature.
-
Mandatory Visualizations
Caption: General safety workflow for handling fluorinated diols.
Caption: Troubleshooting low conversion in fluorinated diol polymerization.
References
Validation & Comparative
Performance of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol in polyurethane properties
A detailed comparison of polyurethanes synthesized with 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol and alternative chain extenders, supported by experimental data.
In the ever-evolving landscape of polymer science, the quest for materials with enhanced properties is paramount. Polyurethanes (PUs) stand out as a remarkably versatile class of polymers, with applications spanning from flexible foams to rigid elastomers. The final properties of these materials are intricately linked to their constituent monomers, particularly the diol or chain extender used in their synthesis. This guide provides a comparative analysis of the performance of polyurethanes incorporating a specific fluorinated diol, this compound, against those synthesized with a structurally similar fluorinated diol, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, and a conventional non-fluorinated diol, 1,4-butanediol.
Due to the limited availability of published experimental data specifically for this compound, this guide will utilize data for the structurally comparable 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol as a representative short-chain fluorinated diol. This comparison will shed light on the significant impact of fluorination on the thermal and mechanical properties of polyurethanes.
Experimental Data Summary
The following tables summarize the key performance indicators of polyurethanes synthesized with different diol chain extenders.
Table 1: Thermal Properties of Polyurethanes
| Property | Polyurethane with 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol | Polyurethane with 1,4-butanediol |
| Glass Transition Temperature (Tg) of Soft Segment | Not explicitly stated, but fluorinated PUs generally show lower Tg.[1] | -64 °C[2] |
| Glass Transition Temperature (Tg) of Hard Segment | Not explicitly stated | 106.5 °C[3] |
| Melting Temperature (Tm) of Hard Segment | Not explicitly stated | 214 °C[3] |
| Decomposition Temperature (5% weight loss) | FPU shows increased onset decomposition temperature of more than 50 °C compared to typical PU.[4] | ~300-350 °C (dependent on specific formulation)[5] |
Table 2: Mechanical Properties of Polyurethanes
| Property | Polyurethane with 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol | Polyurethane with 1,4-butanediol |
| Tensile Strength | Introduction of fluorine promotes an increase in tensile strength by approximately 28 MPa.[1] | Varies with formulation (e.g., up to ~36 MPa in some MDI-based PUs)[6] |
| Elongation at Break | Not explicitly stated | Varies with formulation (e.g., up to ~3900% in some MDI-based PUs)[6] |
| Hardness (Shore A) | Not explicitly stated | Varies with formulation |
Experimental Protocols
A general understanding of the experimental methodologies is crucial for interpreting the presented data.
Polyurethane Synthesis (Prepolymer Method)
The synthesis of polyurethanes typically follows a two-step prepolymer method.
-
Prepolymer Formation: A diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI), is reacted with a polyol (e.g., polytetramethylene ether glycol - PTMG) in a specific molar ratio (typically 2:1 or 3:1) under a nitrogen atmosphere with mechanical stirring. The reaction temperature is maintained at around 70-80°C for a specified duration (e.g., 1.5-2 hours) to form an NCO-terminated prepolymer.[7][8]
-
Chain Extension: The prepolymer is then cooled, and the chain extender (the diol of interest, such as 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol or 1,4-butanediol) is added, often dissolved in a suitable solvent like dimethylformamide (DMF) or methyl ethyl ketone (MEK). A catalyst, such as dibutyltin dilaurate (DBTDL), is typically added to facilitate the reaction.[7] The mixture is stirred until a viscous solution is formed.
-
Film Casting and Curing: The resulting polyurethane solution is cast onto a suitable substrate (e.g., a glass plate) and cured in an oven at a specific temperature and duration to remove the solvent and complete the polymerization.
Caption: Experimental workflow for polyurethane synthesis via the prepolymer method.
Characterization Techniques
The synthesized polyurethanes are subjected to a battery of tests to evaluate their properties.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperatures (Tg) of the soft and hard segments, as well as the melting temperature (Tm) of the hard segments. Samples are typically heated under a nitrogen atmosphere at a controlled rate (e.g., 20 °C/min).[3]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polyurethane by measuring its weight loss as a function of temperature. The analysis is usually performed under a nitrogen or air atmosphere with a constant heating rate.[5]
-
-
Mechanical Testing:
-
Tensile Testing: The mechanical properties, including tensile strength and elongation at break, are measured using a universal testing machine according to standardized protocols like ASTM D412.[4]
-
Caption: Experimental workflow for the characterization of polyurethane properties.
Discussion of Performance Comparison
The incorporation of fluorinated diols, such as 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, as chain extenders in polyurethane synthesis imparts significant changes to the material's properties compared to their non-fluorinated counterparts like 1,4-butanediol.
Enhanced Thermal Stability: One of the most notable advantages of using fluorinated diols is the substantial improvement in the thermal stability of the resulting polyurethane. The high bond energy of the C-F bond contributes to a higher decomposition temperature.[4] This makes fluorinated polyurethanes suitable for applications requiring high-temperature resistance.
Improved Mechanical Properties: The introduction of fluorine can lead to an increase in tensile strength. This is attributed to the strong intermolecular forces and the potential for enhanced phase separation between the hard and soft segments of the polyurethane.[1] The rigid fluorinated segments can act as reinforcing domains within the polymer matrix.
Hydrophobicity and Chemical Resistance: Although not quantified in the tables, it is well-documented that the presence of fluorine atoms on the polymer backbone significantly increases the hydrophobicity and chemical resistance of the material. This is due to the low surface energy of fluorinated compounds.
Influence on Glass Transition and Melting Temperatures: The effect of fluorinated diols on the glass transition and melting temperatures is more complex. While some studies suggest that fluorination can lower the glass transition temperature of the soft segment, the overall thermal transitions are highly dependent on the specific chemical structures of the diisocyanate, polyol, and chain extender, as well as the degree of phase separation.[1]
In contrast, 1,4-butanediol is a widely used chain extender that provides a good balance of mechanical properties and flexibility in conventional polyurethanes.[9] Polyurethanes based on 1,4-butanediol typically exhibit well-defined thermal transitions and a broad range of tunable mechanical properties depending on the formulation.[2][3]
Conclusion
The selection of the diol chain extender is a critical factor in tailoring the properties of polyurethanes. While 1,4-butanediol remains a versatile and widely used option for a broad range of applications, the incorporation of short-chain fluorinated diols, exemplified here by 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol as a proxy for this compound, offers a pathway to polyurethanes with significantly enhanced thermal stability and potentially improved mechanical strength. These high-performance materials are well-suited for demanding applications in aerospace, electronics, and specialty coatings where resistance to high temperatures and harsh chemical environments is crucial. Further research focusing on the direct synthesis and characterization of polyurethanes with this compound is warranted to provide more specific data and a direct comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sdewes.org [sdewes.org]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. gantrade.com [gantrade.com]
Verifying the Structure of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol via Nuclear Magnetic Resonance (NMR) Spectroscopy
A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel fluorinated compounds is paramount. This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol. We present a comparative analysis of expected NMR data against alternative structures, supported by detailed experimental protocols and data interpretation.
Introduction
This compound, with the chemical formula C₆H₇F₇O₂, is a vicinal diol featuring a highly fluorinated alkyl chain. This unique combination of a hydrophilic diol and a lipophilic fluorinated tail suggests its potential utility as a surfactant, specialty solvent, or a building block in the synthesis of more complex molecules. Accurate structural confirmation is the foundational step in harnessing its chemical properties. NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei analysis, stands as the most powerful tool for this purpose, offering unambiguous insights into the molecular framework.
Predicted NMR Data and Structural Assignment
The key to verifying the structure of this compound lies in the distinct signals and coupling patterns observed in its ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of the diol functionality and the perfluorinated tail creates a unique electronic environment for each nucleus, which can be predicted and then compared with experimental data.
Below is a summary of the expected NMR chemical shifts and multiplicities for the target molecule. These predictions are based on established chemical shift ranges for similar functional groups and the influence of adjacent electronegative fluorine atoms.
| Atom | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Multiplicity |
| H | 1 (CH₂) | ~3.5-3.8 | - | - | ddd |
| H | 2 (CH) | ~3.9-4.2 | - | - | m |
| H | 3 (CH₂) | ~2.0-2.5 | - | - | m |
| OH | 1, 2 | Variable (broad) | - | - | s |
| C | 1 | - | ~65-70 | - | t |
| C | 2 | - | ~70-75 | - | d |
| C | 3 | - | ~30-35 | - | t (t) |
| C | 4 | - | ~110-120 | - | t (q) |
| C | 5 | - | ~110-120 | - | q (t) |
| C | 6 | - | ~115-125 | - | q |
| F | 4 (CF₂) | - | - | ~ -120 to -125 | t |
| F | 5 (CF₂) | - | - | ~ -125 to -130 | q |
| F | 6 (CF₃) | - | - | ~ -80 to -85 | t |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, ddd = doublet of doublet of doublets.
Experimental Protocol
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons (OH).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Protonated carbons will benefit from the Nuclear Overhauser Effect (NOE), while fluorinated carbons will not, leading to differences in signal intensity.[1]
-
-
¹⁹F NMR:
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) are highly valuable.
-
Logical Workflow for Structural Verification
The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural verification.
Comparison with Alternative Structures
The power of NMR in structural elucidation is most evident when comparing the expected data for the target molecule with that of potential isomers or alternative products. For instance, a constitutional isomer such as 1,1,1,2,2,3,3-Heptafluorohexane-5,6-diol would produce a markedly different set of NMR spectra.
| Feature | This compound (Expected) | 1,1,1,2,2,3,3-Heptafluorohexane-5,6-diol (Hypothetical) |
| ¹H NMR | Complex multiplets in the 2.0-4.2 ppm range. | Signals for protons adjacent to the diol would be significantly downfield and show different coupling patterns. Protons on the alkyl chain would be less deshielded. |
| ¹³C NMR | Two signals in the diol region (~65-75 ppm). Four signals in the fluorinated alkyl region. | Two signals in the diol region. Four signals in the fluorinated alkyl region, but with different chemical shifts due to proximity to the diol. |
| ¹⁹F NMR | Three distinct fluorine environments with characteristic coupling. | Three distinct fluorine environments, but the chemical shifts and coupling constants would be altered by the remote diol group. |
The detailed analysis of coupling constants is particularly informative. In the target molecule, the protons on C1 and C2 would show coupling to each other, and the protons on C3 would show coupling to the protons on C2 and to the fluorine atoms on C4. This network of couplings can be definitively established using 2D COSY and HSQC experiments, providing irrefutable evidence for the connectivity of the carbon backbone.
Conclusion
NMR spectroscopy provides a robust and definitive method for the structural verification of this compound. Through a systematic approach involving the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra, and comparison with predicted data and potential alternatives, researchers can have a high degree of confidence in their molecular structure. The detailed experimental protocol provided herein serves as a standardized methodology to ensure data quality and reproducibility, which is essential for drug development and materials science applications.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Diols in Polymers: A Guide for Researchers
The strategic incorporation of fluorine into polymer structures via fluorinated diols offers a powerful tool for tailoring material properties to meet the demanding requirements of advanced applications in research, pharmaceuticals, and beyond. This guide provides an objective comparison of the performance of polymers derived from fluorinated and non-fluorinated diols, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
Key Performance Differences
The introduction of fluorine atoms into the diol monomers used in polymerization imparts a range of unique and advantageous properties to the resulting polymers. These enhancements are primarily attributed to the high electronegativity and strong bond energy of the carbon-fluorine (C-F) bond. Key performance areas that are significantly influenced include thermal stability, chemical resistance, surface properties, and optical characteristics.
Quantitative Data Comparison
To illustrate the impact of fluorination, the following tables summarize the quantitative data for key performance metrics of polyurethanes synthesized from a non-fluorinated diol (1,6-Hexanediol) and its fluorinated analogue (2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol).
Table 1: Thermal and Mechanical Properties
| Property | Polyurethane with 1,6-Hexanediol | Polyurethane with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol |
| Glass Transition Temperature (Tg) | Higher | Lower |
| Tensile Strength | Higher | Lower |
| Elongation at Break | Higher | Lower |
| Hardness | Lower | Higher |
| Thermal Conductivity | Higher | Lower (up to 50% reduction)[1] |
Table 2: Surface and Optical Properties
| Property | Polymer with Non-Fluorinated Diol | Polymer with Fluorinated Diol |
| Water Contact Angle | 67.3° - 81°[2] | 95.2° - >120°[2] |
| Surface Energy | Higher | Lower |
| Refractive Index | Higher | Lower |
| Water Absorption | 3.0%[2] | 2.2%[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Polyurethane Synthesis (Prepolymer Method)
Objective: To synthesize polyurethane films from both fluorinated and non-fluorinated diols for comparative analysis.
Materials:
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Polyol (e.g., Poly(tetramethylene glycol) - PTMG)
-
Chain Extender: 1,6-Hexanediol (non-fluorinated) or 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (fluorinated)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the polyol is charged and heated to 80°C under a nitrogen atmosphere.
-
The diisocyanate is then added dropwise with continuous stirring. The reaction is allowed to proceed for 2-3 hours to form the NCO-terminated prepolymer.
-
Chain Extension: The prepolymer is cooled to 60°C, and the chain extender (either 1,6-hexanediol or its fluorinated counterpart) dissolved in DMF is added.
-
A catalytic amount of DBTDL is added, and the reaction mixture is stirred for an additional 1-2 hours.
-
The resulting polyurethane solution is cast onto a glass plate and dried in a vacuum oven at 80°C for 24 hours to obtain a thin film.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the synthesized polymers.
Procedure:
-
A small sample (5-10 mg) of the polymer film is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded. The onset of decomposition is determined as the temperature at which 5% weight loss occurs.
Tensile Strength Testing
Objective: To determine the mechanical properties of the polymer films.
Procedure:
-
The polymer films are cut into dumbbell-shaped specimens according to ASTM D638 standard.
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
The load and elongation are recorded throughout the test. Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.
Water Contact Angle Measurement
Objective: To assess the hydrophobicity of the polymer surfaces.
Procedure:
-
A small, flat piece of the polymer film is placed on the stage of a contact angle goniometer.
-
A droplet of deionized water (typically 2-5 µL) is gently dispensed onto the surface of the film.
-
An image of the droplet is captured by the camera.
-
The contact angle between the water droplet and the polymer surface is measured using the software's analysis tools. Measurements are typically taken on both sides of the droplet and averaged.
Visualizing the Impact of Fluorination
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.
References
A Comparative Guide to Purity Validation of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol purity. The information presented herein is supported by established analytical principles and data from analogous compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For a polar, fluorinated molecule like this compound, a reversed-phase HPLC method is often the primary choice. The high fluorine content can, however, present unique challenges and opportunities in method development. Fluorinated stationary phases can offer alternative selectivity compared to traditional C18 columns, potentially improving the resolution of the main component from its impurities.
Proposed HPLC Method Protocol
This protocol is a recommended starting point for the validation of this compound purity. Optimization may be required based on the specific impurities present and the instrumentation used.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm or Fluorinated Phase (e.g., PFP) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD) |
| Standard Concentration | 1.0 mg/mL in Acetonitrile/Water (50:50) |
| Sample Concentration | 1.0 mg/mL in Acetonitrile/Water (50:50) |
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the key steps in the validation of the HPLC method for purity determination.
HPLC method validation workflow.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can provide complementary or confirmatory data for the purity assessment of this compound. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, determination of total fluorine content, or analysis of volatile components.
Table 2: Comparison of Analytical Techniques for Purity Validation
| Parameter | HPLC (UV/ELSD) | Gas Chromatography (GC-FID) | 19F Nuclear Magnetic Resonance (NMR) | Elemental Analysis (Combustion) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation of volatile compounds based on boiling point and polarity. | Detection and quantification of fluorine nuclei in different chemical environments. | Combustion of the sample to determine the elemental composition (C, H, F). |
| Typical Accuracy | 98-102% recovery | 97-103% recovery | 99-101% for quantitative NMR (qNMR) | ±0.4% absolute deviation |
| Typical Precision (%RSD) | < 2% | < 3% | < 1% for qNMR | < 0.3% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% (impurity) | Not applicable for purity of main component. |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% | ~0.5% (impurity) | Not applicable for purity of main component. |
| Specificity | High for chromophoric impurities; moderate for others. | High for volatile impurities. | Very high for fluorine-containing impurities. | Low; provides total fluorine content. |
| Throughput | Moderate | High | Low | Moderate |
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound has hydroxyl groups, derivatization might be necessary to improve its volatility and peak shape.
Experimental Protocol for GC Analysis:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% Phenyl Polysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min) to 280 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Carrier Gas: Helium.
-
Derivatization (optional): Silylation with a reagent like BSTFA to increase volatility.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a highly specific and quantitative technique for fluorine-containing compounds.[1][2] It can provide structural information about impurities and can be used for absolute quantification without the need for a reference standard of the impurity itself.
Experimental Protocol for 19F NMR Analysis:
-
Solvent: Deuterated acetone or acetonitrile.
-
Internal Standard: A known amount of a stable, non-reactive fluorinated compound with a distinct chemical shift (e.g., trifluorotoluene).
-
Acquisition: Quantitative 19F NMR experiment with appropriate relaxation delays.
-
Analysis: Integration of the signals corresponding to the main compound and any fluorine-containing impurities.
Elemental Analysis
Elemental analysis by combustion provides the percentage of carbon, hydrogen, and fluorine in the sample. This technique is excellent for confirming the empirical formula of the bulk material but is not suitable for identifying and quantifying individual impurities.
Experimental Protocol for Elemental Analysis:
-
The sample is combusted in a specialized elemental analyzer.
-
The resulting gases are separated and quantified to determine the percentage of each element.
-
The results are compared to the theoretical elemental composition of this compound.
Logical Comparison of Methods
The following diagram provides a logical framework for selecting the appropriate analytical technique based on the analytical goal.
Decision tree for analytical method selection.
Conclusion
The validation of this compound purity is most comprehensively achieved using a primary method like HPLC, which allows for the separation and quantification of non-volatile impurities. However, for a complete purity profile, orthogonal techniques such as GC for volatile impurities, 19F NMR for specific identification and quantification of fluorinated by-products, and elemental analysis for confirmation of the bulk composition are highly recommended. The choice of method or combination of methods should be guided by the specific regulatory requirements and the intended use of the compound.
References
- 1. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
A Comparative Performance Analysis of Chiral Dopants: Benchmarking 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored chiroptical properties, the selection of an appropriate chiral dopant is paramount. This guide provides a comparative benchmark for evaluating the performance of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol as a potential chiral dopant. Due to the limited publicly available data on this specific compound, we present a framework for its evaluation against established fluorinated chiral dopants. The following sections detail the performance of alternative compounds and provide the necessary experimental protocols for a comprehensive comparison.
Performance Benchmarks of Alternative Fluorinated Chiral Dopants
The efficacy of a chiral dopant is primarily quantified by its Helical Twisting Power (HTP). HTP is a measure of the dopant's ability to induce a helical structure in a nematic liquid crystal host, and it is calculated using the formula: HTP = (p * c)⁻¹, where 'p' is the helical pitch and 'c' is the concentration of the dopant.[1] A higher HTP value indicates a more efficient chiral dopant, requiring a lower concentration to induce a desired helical pitch.[1]
The performance of a chiral dopant is also influenced by the liquid crystal host material.[1] Factors such as the host's polarity can significantly affect the resulting HTP.[1] For instance, some chiral dopants exhibit a higher HTP in more polar host mixtures.[1]
Below is a summary of performance data for select fluorinated chiral dopants found in the literature, which can serve as a benchmark for evaluating new compounds like this compound.
| Chiral Dopant | Host Liquid Crystal | Concentration (wt%) | Helical Twisting Power (HTP) (μm⁻¹) | Reference |
| (R,R)-4,6-diphenyl-5,5-difluoro-1,3-dioxane derivative (Compound 3) | Host 1 (moderately polar) | Not Specified | ~20 | [1] |
| (R,R)-4,6-diphenyl-5,5-difluoro-1,3-dioxane derivative (Compound 3) | Host 2 (extremely polar) | Not Specified | ~40 | [1] |
| (R,R)-4,6-diphenyl-5,5-difluoro-1,3-dioxane derivative (Compound 4) | Host 1 (moderately polar) | Not Specified | ~10 | [1] |
| (R,R)-4,6-diphenyl-5,5-difluoro-1,3-dioxane derivative (Compound 4) | Host 2 (extremely polar) | Not Specified | ~20 | [1] |
Note: The specific compositions of "Host 1" and "Host 2" are proprietary to Merck KGaA.[1] However, their differing polarities illustrate the significant impact of the host material on dopant performance.
Experimental Protocols
To ensure a standardized comparison, it is crucial to follow established experimental protocols for determining the Helical Twisting Power of a novel chiral dopant. The following outlines the widely used Grandjean-Cano wedge cell method.
Objective: To measure the Helical Twisting Power (HTP) of this compound.
Materials:
-
This compound
-
A nematic liquid crystal host (e.g., 5CB, E7)
-
Grandjean-Cano wedge cell
-
Polarizing Optical Microscope (POM)
-
Hot stage for temperature control
-
Solvent for preparing mixtures (e.g., chloroform, dichloromethane)
-
Rotary evaporator
Procedure:
-
Preparation of the Doped Liquid Crystal Mixture:
-
Prepare a series of mixtures with varying concentrations of this compound in the chosen nematic liquid crystal host. Typical concentrations range from 0.1 to 5 wt%.
-
Dissolve the weighted amounts of the dopant and the liquid crystal host in a volatile solvent.
-
Thoroughly mix the solution to ensure homogeneity.
-
Remove the solvent using a rotary evaporator, followed by heating the mixture above the clearing point of the liquid crystal under vacuum to remove any residual solvent.
-
-
Filling the Wedge Cell:
-
Heat the Grandjean-Cano wedge cell and the prepared mixture to the isotropic phase of the liquid crystal.
-
Introduce the mixture into the wedge cell via capillary action.
-
Cool the filled cell slowly to the nematic phase to ensure a well-aligned cholesteric texture.
-
-
Microscopic Observation and Measurement:
-
Place the wedge cell on the hot stage of the Polarizing Optical Microscope.
-
Observe the texture of the liquid crystal. A series of disclination lines, known as Grandjean-Cano lines, will be visible. These lines correspond to locations where the helical pitch is commensurate with the cell thickness.
-
Measure the distance (x) between consecutive disclination lines.
-
-
Calculation of Helical Pitch and HTP:
-
The helical pitch (p) can be calculated from the relationship between the wedge angle (α) and the distance between the disclination lines. The pitch is given by p = 2 * x * tan(α).
-
Calculate the HTP for each concentration using the formula HTP = (p * c)⁻¹.
-
Plot 1/p versus the concentration (c). The HTP is the slope of the resulting linear fit.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining Helical Twisting Power.
Conclusion
References
A Comparative Guide to Protein Stabilizing Excipients: Evaluating 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol Against Traditional Alternatives
In the landscape of biopharmaceutical development and proteomics research, ensuring the long-term stability of proteins is paramount. The native three-dimensional structure of a protein is intrinsically linked to its function, and the loss of this structure through unfolding or aggregation can lead to a decrease in therapeutic efficacy and potentially elicit an immunogenic response. To mitigate these risks, various excipients are employed to stabilize proteins in solution. This guide provides a comparative analysis of a novel fluorinated diol, 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol, against widely used traditional stabilizers such as glycerol, sorbitol, and trehalose.
While specific experimental data on the protein-stabilizing efficacy of this compound is not extensively available in public literature, its chemical structure suggests potential advantages rooted in the unique properties of fluorinated compounds. This guide will delve into the theoretical basis for its stabilizing effects, present available quantitative data for established alternatives, and provide detailed experimental protocols for a comprehensive comparative evaluation.
The Promise of Fluorinated Compounds in Protein Stabilization
Fluorinated molecules have garnered significant interest in protein engineering and stabilization. The incorporation of fluorine can enhance the thermodynamic stability of proteins through several mechanisms. Highly fluorinated amino acids, for instance, have been shown to increase a protein's resistance to thermal and chemical denaturation.[1] This enhanced stability is often attributed to the hydrophobic effect, where the increase in the buried hydrophobic surface area upon folding is a key driver.[2][3]
Fluorinated alcohols, a class to which this compound belongs, are known to act as effective cosolvents that can stabilize secondary structures, particularly α-helices, in peptides and proteins.[4] They are thought to form clusters around the protein, which can shield the backbone's hydrogen bonds from the bulk aqueous solvent, thereby promoting structural integrity.[4] The unique physicochemical properties of perfluorinated moieties, including their high inertness and tendency for phase segregation, may also contribute to their stabilizing effects.[3]
Comparative Analysis of Protein Stabilizers
A direct quantitative comparison of this compound with other stabilizers is contingent on experimental evaluation. However, we can compare the known performance of common excipients like glycerol, sorbitol, and trehalose, which primarily function through the "preferential exclusion" model. In this model, the stabilizer is excluded from the protein's surface, leading to preferential hydration of the protein and an increase in the energetic cost of unfolding.
The following table summarizes the typical effects of these common stabilizers on protein thermal stability, as measured by the change in melting temperature (ΔTm).
| Stabilizer | Protein Model | Concentration | Change in Melting Temperature (ΔTm) | Reference |
| Trehalose | Ribonuclease A | 2 M | +18°C | [5] |
| Sorbitol | Trypsin | Not Specified | Stabilizing effect observed | [6] |
| Glycerol | Trypsin | Not Specified | Stabilizing effect observed | [6] |
Note: This table is illustrative and the magnitude of stabilization is highly dependent on the specific protein and buffer conditions.
Experimental Protocols for Comparative Efficacy Studies
To objectively assess the efficacy of this compound in comparison to other stabilizers, a series of biophysical assays should be conducted. The following are detailed protocols for key experiments.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This high-throughput method measures the thermal denaturation temperature of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds.[4][6][7] An increase in the melting temperature (Tm) in the presence of a compound indicates stabilization.
Experimental Workflow:
Methodology:
-
Protein Preparation: Prepare a stock solution of the purified protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The final protein concentration in the assay is typically 1-5 µM.
-
Reagent Preparation: Prepare stock solutions of this compound and other stabilizers (e.g., glycerol, sorbitol, trehalose) at various concentrations. Prepare a working solution of SYPRO Orange dye (e.g., 50X stock).
-
Assay Setup: In a 96-well PCR plate, combine the protein solution, assay buffer, stabilizer (at varying final concentrations), and SYPRO Orange dye (final concentration of 5X). Include control wells with no stabilizer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/min.[7]
-
Data Analysis: The fluorescence intensity is plotted against temperature. The melting temperature (Tm) is determined from the peak of the first derivative of this curve. The change in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the stabilizer.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that directly measures the heat absorbed by a protein as it unfolds upon heating.[8][9][10] This provides thermodynamic parameters such as the melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Experimental Workflow:
Methodology:
-
Sample Preparation: Prepare samples of the protein (typically 0.1-1 mg/mL) in the desired buffer with and without the stabilizer of interest. A matching buffer-only solution (with the stabilizer) is required for the reference cell.
-
Instrument Setup: Equilibrate the DSC instrument at the starting temperature.
-
Sample Loading: Carefully load the protein sample into the sample cell and the reference buffer into the reference cell.
-
Thermal Scan: Heat the cells at a constant scan rate (e.g., 60°C/hour) over the desired temperature range.[10]
-
Data Analysis: The instrument measures the differential heat capacity (Cp) between the sample and reference cells as a function of temperature. The resulting thermogram is analyzed to determine the Tm (the temperature at the peak of the unfolding transition) and the calorimetric enthalpy (ΔH, the area under the peak).[11]
Protein Aggregation Assay
This assay assesses the ability of a stabilizer to prevent protein aggregation, which can be induced by thermal or chemical stress. Aggregation can be monitored by measuring light scattering or by using fluorescent dyes that bind to aggregated protein.
Experimental Workflow:
Methodology (using Thioflavin T):
-
Sample Preparation: Prepare protein samples with and without different stabilizers in a 96-well plate.
-
Induction of Aggregation: Subject the samples to stress, such as incubation at an elevated temperature (below the Tm but sufficient to induce aggregation) with shaking for a defined period.
-
Thioflavin T (ThT) Binding: Add ThT solution to each well. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 440 nm, Em: 485 nm).[12]
-
Data Analysis: A lower fluorescence signal in the presence of a stabilizer indicates inhibition of aggregation. The percentage of inhibition can be calculated relative to the control sample without a stabilizer.
Conclusion
While this compound represents a promising, yet under-documented, candidate for protein stabilization, a thorough experimental evaluation is necessary to quantify its efficacy. The theoretical advantages of fluorinated compounds, combined with the established methodologies for assessing protein stability, provide a clear path forward for researchers. By employing the detailed protocols for Thermal Shift Assays, Differential Scanning Calorimetry, and Protein Aggregation Assays, scientists can generate the robust, quantitative data needed to directly compare the performance of this novel diol against traditional stabilizers. Such studies will be instrumental in expanding the toolkit of excipients available for the development of stable and effective protein-based therapeutics and research reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 8. Molecular mechanism of the common and opposing cosolvent effects of fluorinated alcohol and urea on a coiled coil protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. news-medical.net [news-medical.net]
- 11. scbt.com [scbt.com]
- 12. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol: A Comprehensive Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol was not available. The following guidance is based on the safety data sheet for the closely related compound, 4,4,5,5,6,6,6-Heptafluorohexan-1-ol, and general best practices for the disposal of fluorinated organic compounds. Researchers, scientists, and drug development professionals should treat this information as a baseline and always consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
In the event of exposure, follow these first-aid measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quantitative Data for a Structurally Similar Compound
The following table summarizes key quantitative data for the related compound 4,4,5,5,6,6,6-Heptafluorohexan-1-ol. This information is provided as a reference and may not precisely reflect the properties of this compound.
| Property | Value | Source |
| Chemical Formula | C6H7F7O | Safety Data Sheet for 4,4,5,5,6,6,6-HEPTAFLUOROHEXAN-1-OL[1] |
| Molecular Weight | 228.11 g/mol | Safety Data Sheet for 4,4,5,5,6,6,6-HEPTAFLUOROHEXAN-1-OL[1] |
| Hazard Classification | Skin irritation (Category 2) | Safety Data Sheet for 4,4,5,5,6,6,6-HEPTAFLUOROHEXAN-1-OL[1] |
| Eye irritation (Category 2) | Safety Data Sheet for 4,4,5,5,6,6,6-HEPTAFLUOROHEXAN-1-OL[1] | |
| Specific target organ toxicity — single exposure (Category 3) | Safety Data Sheet for 4,4,5,5,6,6,6-HEPTAFLUOROHEXAN-1-OL[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2] Improper disposal can lead to environmental contamination.
1. Waste Segregation and Collection:
- Collect all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated and compatible waste container.
- Crucially, do not mix this halogenated waste with non-halogenated organic waste. This separation is vital for proper disposal and helps manage disposal costs.
2. Waste Container Requirements:
- Use a container made of a material resistant to fluorinated organic compounds, such as high-density polyethylene (HDPE).
- The container must be in good condition, with a secure, leak-proof lid.
3. Labeling:
- Clearly label the waste container with "Hazardous Waste."
- The label must include the full chemical name: "this compound."
- Indicate the approximate concentration and quantity of the waste.
- Attach the appropriate hazard pictograms (e.g., irritant, health hazard).
4. Storage:
- Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
- Provide the disposal contractor with all necessary information about the waste, including its composition and any available safety data.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Regulatory Considerations
Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are typically classified as hazardous waste. While this compound may not be explicitly listed, its chemical nature places it within this regulatory framework. Adherence to both federal and state-specific hazardous waste regulations is mandatory. Your institution's EHS department will be familiar with these requirements.
References
Essential Safety and Operational Guide for 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
This guide provides immediate, essential safety and logistical information for handling 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol in a laboratory setting. The following procedures are critical for the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The required level of PPE is determined by the nature of the handling procedure and the potential for exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Inspect gloves for any damage before use.[2] |
| Body Protection | Laboratory coat or long-sleeved clothing | Flame-retardant and antistatic protective clothing should be considered. |
| Respiratory Protection | Use in a well-ventilated area | A full-face respirator may be necessary if exposure limits are exceeded or if symptoms of irritation occur.[1] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.
-
Assemble all necessary equipment and materials before handling the compound.
-
Inspect all PPE for integrity and proper fit.
-
-
Handling :
-
Avoid direct contact with the skin and eyes.
-
Prevent the generation of dust or aerosols.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials.
-
-
Disposal Request :
Experimental Protocol: General Handling
While specific experimental protocols will vary, the following general methodology should be applied when working with this compound:
-
Risk Assessment : Before starting any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.
-
Engineering Controls : Always work in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Personal Protective Equipment : Wear the appropriate PPE as outlined in the table above.
-
Spill Response : Have a spill kit readily available. In case of a spill, evacuate the area and follow your institution's established spill response procedures.
-
Waste Disposal : Dispose of all chemical waste, including contaminated materials, according to the disposal plan.
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
